The table below summarizes the core characteristics of this compound.
| Aspect | Description |
|---|---|
| Molecular Target | Dual inhibitor of β-catenin/TCF-mediated transcription and Peroxisome Proliferator-Activated Receptors (PPARs) [1] [2]. |
| Primary Mechanism | Suppresses the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF/LEF transcription factors in the nucleus, preventing the expression of downstream target genes [1] [2]. |
| Cellular Consequences | Inhibits cell proliferation, induces cell cycle arrest, suppresses migration and invasion, and reduces expression of cancer stem cell (CSC) markers [1] [2] [3]. |
The following table consolidates quantitative data on the anti-cancer effects of this compound across various studies.
| Cancer Type | Experimental Model | Key Findings & Quantitative Data | Source |
|---|---|---|---|
| Colon Cancer | In vitro (HT29, SW480 cells) | Inhibited proliferation (IC~50~: ~20-25 µM at 48h); induced G0/G1 cell cycle arrest; suppressed colony formation; downregulated Cyclin D1 and Survivin [1] [2]. | [1] [2] |
| In vivo (mouse xenograft) | 15 mg/kg this compound (i.p. every 2 days) significantly inhibited tumor growth [2]. | [2] | |
| Pancreatic Cancer | In vitro | Downregulated CSC markers (CD24, CD44); inhibited angiogenesis; repressed secretion of VEGF, IL-6, IL-8 [3]. | [3] |
| In vivo (mouse xenograft) | Repressed pancreatic cancer xenograft growth [3]. | [3] |
To understand how this compound works, it's essential to first visualize the core Wnt/β-catenin pathway it inhibits. The diagram below illustrates the key steps in pathway activation and the point where this compound intervenes.
This compound acts in the nucleus to disrupt β-catenin/TCF complex formation.
For practical application, the diagram below outlines a generalized experimental workflow used in the cited studies to evaluate this compound's efficacy.
A generalized workflow for evaluating this compound efficacy in preclinical models.
This compound has demonstrated compelling preclinical efficacy, but its progression to clinical application faces challenges shared by many Wnt pathway inhibitors, particularly potential on-target toxicity in Wnt-dependent healthy tissues like the gut and bone [7]. Future research directions may include:
FH535 was initially characterized as a dual inhibitor of the Wnt/β-catenin pathway and PPARγ/δ. [1] [2] Its biological effects are mediated through the following interconnected mechanisms:
The diagram below integrates these mechanisms into a unified pathway:
This compound has demonstrated potent anti-cancer effects across various experimental models, from cell lines to animal xenografts. The table below summarizes its key efficacy data:
| Cancer Type | Experimental Model | Key Findings | Proposed Molecular Changes |
|---|---|---|---|
| Pancreatic Cancer | PANC-1 & BxPC-3 cell lines; In vivo xenografts [4] [5] | Inhibited cell growth, metastasis, & xenograft growth; repressed angiogenesis & cancer stemness. | Downregulation of Cyclin D1, Survivin; decreased CD24 & CD44 [4] [5]. |
| Colon Cancer | HT29 & SW480 cell lines; In vivo xenografts [6] | Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced xenograft growth. | Downregulation of Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [6]. |
| Liver Cancer | Huh7, Hep3B, PLC cell lines; Liver Cancer Stem Cells (LCSC) [7] | Inhibited proliferation in a dose-dependent manner; reduced S-phase cell percentage. | Decreased Cyclin D1 & Survivin expression [7]. |
| Breast Cancer | MDA-MB-231 & HCC38 cell lines (Triple-Negative) [1] | Inhibited growth and migration; did not affect adhesion to type I collagen. | Information not specified in sources. |
The robust anti-cancer effects of this compound are demonstrated through standardized experimental methods. Here are the protocols for key assays commonly used in this compound research:
| Assay Type | Detailed Protocol | Key Measurements & Outcomes |
|---|---|---|
| Luciferase Reporter Assay [4] [7] | Cells are co-transfected with pTOPFLASH (TCF reporter plasmid) and pRL-SV40 (internal control). After 24h of this compound treatment, luciferase activity is measured. | Ratio of firefly to Renilla luciferase activity. Outcome: Measures inhibition of β-catenin/TCF transcriptional activity. |
| Cell Viability/Proliferation (MTT/CCK-8) [4] [6] | Cells are seeded in 96-well plates, treated with this compound for 24-72h. MTT or CCK-8 reagent is added, and absorbance is measured at 450-490 nm. | IC₅₀ value (concentration for 50% inhibition). Outcome: Quantifies anti-proliferative effect. |
| Wound Healing (Migration) Assay [4] [6] | A confluent cell monolayer is "wounded" with a sterile tip. This compound is added, and cell migration into the wound is photographed at 0, 8, and 24h. | Wound width/area over time. Outcome: Evaluates inhibition of cell migration. |
| Transwell (Invasion) Assay [4] [6] | Cells are seeded in Matrigel-coated upper chamber of a Transwell insert. This compound is added, and cells invading through the membrane after 24-36h are stained and counted. | Number of invaded cells per microscope field. Outcome: Assesses inhibition of cell invasion. |
| In Vivo Xenograft Study [5] [6] | Mice with subcutaneously implanted cancer cells are treated with This compound (15-25 mg/kg) via intraperitoneal injection every 2 days for 2-3 weeks. Tumor volume and weight are measured. | Tumor volume/weight vs. control group; Ki-67 staining for proliferation. Outcome: Demonstrates efficacy in live animal models. |
When interpreting data involving this compound, it is crucial to consider its dual-target nature and the emerging understanding of its mechanism.
The canonical Wnt signaling pathway is schematically represented below, illustrating the key site of FH535 action:
Figure 1: this compound inhibits Wnt signaling by stabilizing the Axin scaffold protein via tankyrase inhibition, promoting β-catenin degradation.
The core mechanism involves:
This compound exhibits potent anti-cancer effects across various in vitro and in vivo models. The tables below summarize key quantitative findings.
Table 1: In Vitro Anti-proliferative and Pro-apoptotic Effects of this compound
| Cancer Cell Type | Cell Line | Experimental Readout | Effect of this compound | Citation |
|---|---|---|---|---|
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Cytotoxicity | Cytotoxic in all OS lines; well tolerated by normal osteoblasts [1]. | [1] [2] |
| Colon Cancer | HT29, SW480 | Cell Viability (IC₅₀) | ~10-28 µM [3] [6]; Inhibited xenograft growth in vivo [3]. | [3] |
| Myeloid Leukemia | K562, HL60, THP1, Jurkat | mRNA of β-catenin targets (IC₅₀) | 358 nM; Potentiated imatinib-induced apoptosis [4]. | [4] |
| Hepatocellular Carcinoma | HepG2 | Cell Proliferation | Significant inhibition; Reduced β-catenin protein & iNOS [5]. | [5] |
Table 2: this compound Impact on Key Signaling Molecules and Markers
| Molecule/Marker | Experimental Assay | Observed Effect of this compound | Citation |
|---|---|---|---|
| Axin2 PAR-modification | Immunoprecipitation | Strong reduction [1]. | [1] |
| PARP1 auto-modification | Western Blot | Inhibition [1]. | [1] |
| β-Catenin & Cyclin D1 | Western Blot / qPCR | Downregulation at protein and mRNA levels [3] [5]. | [3] [5] |
| c-MYC | qPCR | Downregulation of mRNA [4]. | [4] |
| MMP-7, MMP-9, Snail | Western Blot | Downregulation; Mechanism for suppressed migration/invasion [3]. | [3] |
| Cancer Stem Cell Markers (CD44, CD24, CD133) | Flow Cytometry | Repressed expression [3]. | [3] |
To investigate the mechanistic action of this compound, several key experimental protocols are employed. Here is a detailed overview of the most relevant ones based on the search results.
1. Cytotoxicity and Cell Viability Assay
2. Western Blot Analysis for Wnt Pathway Components
3. Immunoprecipitation for PAR-Modified Proteins
This compound is one of several small molecules identified as tankyrase and Wnt pathway inhibitors. Its profile differs from more specific inhibitors.
For your work as a research professional, the following aspects may be particularly relevant:
The primary and most well-characterized mechanism of FH535 is its direct interference with the transcriptional complex in the nucleus.
Emerging evidence suggests a second, upstream mechanism that contributes to pathway suppression.
The following diagram synthesizes these mechanisms into the canonical Wnt/β-catenin pathway, illustrating how this compound targets multiple points to inhibit signaling.
The molecular actions of this compound translate into measurable anti-cancer effects in preclinical models, as shown in the table below.
| Cancer Type | In Vitro Effect (Cell Lines) | In Vivo Effect (Xenograft) | Key Downregulated Targets |
|---|---|---|---|
| Colon Cancer [3] [5] | Inhibited proliferation, migration, invasion; cell cycle arrest; reduced cancer stem cell markers (CD24, CD44, CD133). | Inhibited tumor growth [3]. | Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [3] [5]. |
| Pancreatic Cancer [7] | Impaired cancer stem cell stemness; inhibited angiogenesis. | Repressed tumor growth and angiogenesis [7]. | CD24, CD44; VEGF, IL-6, IL-8 [7]. |
| Hepatocellular Carcinoma [4] | Inhibited proliferation of HCC cells and Liver Cancer Stem Cells (LCSC); cell cycle arrest. | Information not specified in results. | Cyclin D1, Survivin [4]. |
| Osteosarcoma [6] | Cytotoxic to OS cells, including chemo-resistant lines; well-tolerated by normal osteoblasts. | Information not specified in results. | PAR-modification of Axin2 (marker of TNKS inhibition) [6]. |
To experimentally validate this compound's activity, researchers commonly use the following established methodologies:
TOPflash/FOPflash Reporter Assay
Western Blot Analysis of Target Proteins
Cell Viability and Proliferation Assays
This compound demonstrates a multi-target mechanism that effectively suppresses oncogenic Wnt/β-catenin signaling, showing promise as a research tool and potential therapeutic agent. Its ability to concurrently target nuclear transcription and potentially stabilize the destruction complex offers a robust approach to inhibiting this critical pathway in cancer.
FH535 is characterized as a small-molecule inhibitor, but its action is complex. The following table summarizes its known and potential molecular targets based on current research.
| Target/Pathway | Reported Effect of this compound | Key Experimental Evidence |
|---|---|---|
| Wnt/β-catenin Signaling | Inhibits pathway activity and downregulates target genes (e.g., cyclin D1, c-MYC, survivin) [1] [2]. | Luciferase reporter assays (TOPflash), Western blot, qRT-PCR [1] [2]. |
| Tankyrase (TNKS1/2) & PARP1 | Reduces PAR-modification of Axin2 and inhibits PARP1 auto-modification, stabilizing the β-catenin destruction complex [3]. | Immunoprecipitation of PARylated proteins, Western blot for Axin2 and PARP1 [3]. |
| Peroxisome Proliferator-Activated Receptors (PPARγ/δ) | Acts as a dual antagonist, inhibiting recruitment of coactivators like GRIP1 and β-catenin [4]. | Recruitment assays, gene expression studies [4]. |
The diagram below illustrates the canonical Wnt pathway and the points where this compound is known to exert its inhibitory effects.
This compound has demonstrated potent anti-cancer effects across a wide range of malignancies, particularly those driven by aberrant Wnt/β-catenin signaling. Key findings are consolidated in the table below.
| Cancer Type | Cell Lines/Model | Observed Effects of this compound | Key Assays & Findings |
|---|---|---|---|
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2; Doxorubicin-resistant 143b [3] | Cytotoxicity to cancer cells; well-tolerated by normal osteoblasts [3]. | MTS cell viability assay, Colony forming assay [3]. |
| Pancreatic Cancer | PANC-1, BxPC-3; Mouse xenograft [1] | Inhibited growth, metastasis, and angiogenesis in vivo [1]. | MTT, Wound healing, Transwell invasion, Adhesion assay, Luciferase reporter [1]. |
| Breast Cancer (Triple Negative) | MDA-MB-231, HCC38 [5] | Inhibited growth, migration, and invasion in 3D culture; downregulated NEDD9 [5]. | 3D collagen gel culture, Transwell migration/invasion, Western blot [5]. |
| Colon Cancer | HT29, SW480; Mouse xenograft [2] | Inhibited proliferation, motility, tumor growth in vivo; reduced stem cell markers (CD24, CD44, CD133) [2]. | CCK-8, Colony formation, Flow cytometry (cell cycle, stemness), Wound healing, Transwell, RNA-seq [2]. |
For researchers looking to replicate or adapt these studies, here are detailed methodologies for key experiments cited in the results.
1. Cell Viability / Cytotoxicity Assay (MTS/MTT/CCK-8)
2. Luciferase Reporter Assay (TOPflash)
3. Western Blotting for Pathway Components
4. Colony Formation Assay
The body of research suggests that this compound is a potent multi-target agent with significant promise for targeting Wnt-driven cancers.
The Wnt/β-catenin signaling pathway represents a crucial regulatory axis in embryonic development, tissue homeostasis, and stem cell maintenance, with its aberrant activation being implicated in numerous cancers. This compound has emerged as a promising small-molecule inhibitor that targets this pathway through a novel mechanism involving regulation of Axin2 poly(ADP-ribosyl)ation (PARylation). This comprehensive technical guide examines the molecular mechanisms, experimental methodologies, and therapeutic implications of this compound-mediated inhibition of Axin2 PARylation, providing researchers and drug development professionals with detailed insights into its mechanism and application. This compound exhibits significant anticancer effects across diverse malignancies, including osteosarcoma, colon cancer, and other Wnt-driven cancers, primarily through its action on the tankyrase enzymes (TNKS1/2) and subsequent stabilization of the Axin2 scaffold protein within the β-catenin destruction complex [1]. Understanding the precise molecular interplay between this compound, tankyrase inhibition, and Axin2 stabilization provides valuable insights for developing targeted therapies against cancers characterized by Wnt pathway dysregulation.
The PARylation-dependent ubiquitination (PARdU) pathway represents a critical regulatory mechanism in Wnt signaling, governed by the coordinated actions of tankyrase (TNKS1/2) and the E3 ubiquitin ligase RNF146. Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, mediates the poly(ADP-ribosyl)ation of Axin proteins, which serves as a recognition signal for RNF146-mediated ubiquitination and subsequent proteasomal degradation [2]. This process tightly regulates the cellular concentration of Axin scaffolds, thereby modulating the activity of the β-catenin destruction complex. This compound directly intervenes in this pathway by inhibiting the PARylation activity of tankyrase, resulting in reduced Axin2 PARylation and subsequent stabilization of the protein [1]. This stabilization enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and proteasomal degradation of β-catenin, ultimately suppressing canonical Wnt signaling transduction.
Table 1: Key Components of the PARylation-Dependent Ubiquitination Pathway
| Component | Function | Effect of this compound |
|---|---|---|
| Tankyrase (TNKS1/2) | PARylates Axin proteins using NAD+ as substrate | Direct inhibition of enzymatic activity |
| Axin2 | Scaffold protein in β-catenin destruction complex | Reduced PARylation and increased stabilization |
| RNF146 | E3 ubiquitin ligase recognizing PARylated substrates | Reduced substrate availability |
| β-catenin | Key transcriptional co-activator in Wnt signaling | Enhanced degradation via stabilized destruction complex |
| PARP1 | DNA repair enzyme with auto-PARylation activity | Inhibition of auto-modification observed |
Axin2 (also known as Conductin) functions as a critical scaffold protein in the β-catenin destruction complex, facilitating the phosphorylation of β-catenin by GSK3β and CK1α, which targets it for proteasomal degradation. The activity and stability of Axin2 are regulated through multiple post-translational modifications, with PARylation being a key determinant of its turnover rate. Structural studies have revealed that Axin2 contains a conserved tankyrase-binding motif (RXXPDG) that mediates its interaction with tankyrase [2]. This interaction facilitates the PARylation of Axin2, creating a recognition site for the WWE domain of RNF146, which subsequently ubiquitinates Axin2, targeting it for proteasomal degradation [2]. This compound-mediated inhibition of tankyrase results in significant accumulation of Axin2 protein levels, as evidenced by western blot analyses showing dose-dependent increases in Axin2 protein despite paradoxical reductions in Axin2 mRNA transcript levels [1]. This accumulation enhances the formation of the β-catenin destruction complex, thereby promoting β-catenin phosphorylation and degradation.
The stabilization of Axin2 and subsequent enhancement of β-catenin destruction complex activity through this compound treatment leads to profound suppression of Wnt/β-catenin signaling output. This is evidenced by significant reductions in the expression of well-characterized Wnt target genes, including c-MYC, cyclin D1, and survivin [1] [3]. These molecular changes translate to important phenotypic consequences in cancer cells, including:
Table 2: Quantitative Effects of this compound Treatment in Various Cancer Models
| Cancer Type | Cell Lines Tested | IC50 Values | Key Molecular Effects | Functional Outcomes |
|---|---|---|---|---|
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Variable by cell line | ↓ Axin2 PARylation, ↓ β-catenin signaling | Cytotoxicity, inhibited colony formation |
| Colon Cancer | HT29, SW480 | ~20-30 μM | ↓ Cyclin D1, ↓ survivin, ↓ c-MYC | Cell cycle arrest, reduced migration/invasion |
| Doxorubicin-Resistant OS | 143b-DxR | Similar to parent line | Enhanced Axin2 stabilization | Overcoming chemoresistance |
Cytotoxicity Assessment The cytotoxic effects of this compound can be quantified using standardized viability assays. Researchers should plate cells at a density of 4×10⁴ cells per well in 24-well polystyrene dishes 16 hours prior to treatment [1]. This compound should be diluted in serum-free, antibiotic-free DMEM-F12 medium and applied to cells for the desired duration at 37°C. Following treatment, cell viability is measured using the Cell Titer 96 MTS reagent assay (or similar tetrazolium-based assays), with absorbance readings at 490-500 nm. Data should be normalized to vehicle-treated controls (typically DMSO at concentrations ≤0.1%) to calculate percentage viability and determine IC₅₀ values using appropriate curve-fitting algorithms [1] [3].
Colony Formation Assay For evaluating long-term proliferative capacity post-treatment, colony formation assays provide critical data. Cells should be cultured to 60-80% confluency, trypsinized, counted, and plated at optimized densities (e.g., 500-1000 cells/well in 6-well dishes depending on cell line) [1]. After allowing 4 hours for cell attachment, treatments are applied and maintained for 7-12 days until visible colonies form. Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet solution, with groups of >50 cells defined as a colony [1] [3]. Colony counts should be normalized to plating density and expressed as percentage of vehicle-treated controls. This assay is particularly valuable for assessing the durable anti-proliferative effects of this compound following transient exposure.
Protein Extraction and Western Blotting To evaluate effects on Axin2 stabilization and Wnt pathway components, protein extracts should be prepared from cells plated at 5×10⁵ cells per 100 mm dish and treated for appropriate durations (typically 24-48 hours) [1]. Following treatment, cells are washed with DPBS and scraped into protease/phosphatase inhibitor solutions. Lysates are centrifuged at 14,000 RPM to remove debris, and protein concentration determined using Bradford or similar assays. For western blotting, 20 μg of protein per sample is separated on 10% Tris-HCl SDS-PAGE gels and transferred to PVDF membranes [1]. Primary antibodies should include: anti-Axin2 (1:400), anti-PARP1 (1:1000), anti-β-catenin, anti-cyclin D1, anti-survivin, and appropriate loading controls (e.g., GAPDH at 1:5000) [1] [3].
PARylation-Specific Assessment For direct evaluation of Axin2 PARylation status, researchers should implement PAR immunoprecipitation protocols with modifications to preserve poly(ADP-ribose) chains [1]. Critical steps include incorporating 200 μM tannic acid in wash solutions and cell lysis buffer as a PAR-glycohydrolase inhibitor [1]. Immunoprecipitation is performed using monoclonal antibody clone 10H against poly(ADP-ribose), with subsequent western blotting for Axin2 to detect PAR-modified forms. Additionally, auto-PARylation of PARP1 should be assessed as an indicator of potential off-target effects on other PARP family members [1].
Transcriptional Activity Measurements Wnt/β-catenin transcriptional activity can be quantified using the TOPflash reporter assay [1]. Cells are plated in 12-well dishes at 8×10⁴ cells per well and transfected with Super 8x Topflash plasmid (0.04 μg/well) along with β-catenin expression vector (0.08 μg/well) using appropriate transfection reagents. After 24 hours, cells are treated with this compound for 48 hours, followed by lysis and luciferase activity measurement using commercial systems. Data should be normalized to total protein content or co-transfected control reporters.
Migration and Invasion Assessment
Cancer Stem Cell Marker Analysis Harvest cells after 24-hour this compound treatment and incubate with fluorescently conjugated antibodies against CD24, CD44, and CD133 for 30 minutes at 4°C [3]. Analyze using flow cytometry, with appropriate isotype controls. Data should be expressed as percentage positive cells and mean fluorescence intensity compared to vehicle controls.
In Vivo Xenograft Studies Establish xenografts by injecting 1×10⁷ colon cancer cells subcutaneously into immunocompromised mice [3]. When tumors reach 100-200 mm³, randomize animals to control and treatment groups. Administer this compound intraperitoneally at 15 mg/kg every 2 days for 14 days, measuring tumor volume regularly. Process harvested tumors for immunohistochemical analysis of proliferation markers (Ki-67) and Wnt pathway components.
This diagram illustrates the dual regulatory mechanisms of Axin2 stability within the Wnt signaling pathway. In the canonical Wnt OFF state, Axin2 forms a functional destruction complex that targets β-catenin for degradation. During Wnt activation, tankyrase-mediated PARylation marks Axin2 for RNF146-dependent ubiquitination and degradation, thereby attenuating destruction complex activity. This compound intervenes by inhibiting tankyrase, stabilizing Axin2, and promoting β-catenin degradation regardless of Wnt activation status [1] [2].
The experimental workflow for evaluating this compound effects encompasses comprehensive molecular and functional analyses spanning from in vitro cell-based assays to in vivo validation [1] [3]. This systematic approach enables researchers to correlate this compound-induced molecular changes (Axin2 stabilization, reduced β-catenin signaling) with functional outcomes (reduced proliferation, migration, stemness) across multiple model systems. The integration of PARylation-specific assessments with transcriptomic and functional data provides a holistic understanding of this compound's mechanism of action and therapeutic potential.
The investigation of this compound as a tankyrase inhibitor with effects on Axin2 PARylation has significant implications for targeting Wnt-driven cancers. The compound demonstrates particular promise in addressing chemotherapy resistance, as evidenced by its potency in doxorubicin-resistant osteosarcoma models [1]. Furthermore, its ability to suppress cancer stem cell markers and inhibit migratory and invasive phenotypes suggests potential applications in preventing metastasis and recurrence [3]. Future research directions should focus on:
The table below summarizes the primary biological targets of FH535 and the consequent biological effects:
| Biological Target | Type of Interaction | Primary Biological Consequence |
|---|---|---|
| Wnt/β-catenin pathway [1] | Inhibitor | Antagonizes β-catenin/TCF-mediated transcription, leading to downregulation of target genes. |
| PPARγ [1] | Antagonist | Inhibits receptor activity by blocking coactivator recruitment. |
| PPARδ [1] | Antagonist | Inhibits receptor activity by blocking coactivator recruitment. |
This compound's most significant characterized action is the inhibition of the canonical Wnt/β-catenin pathway [1]. In the absence of a Wnt signal, a cytoplasmic "destruction complex" that includes proteins like Axin, APC, and GSK3β ensures the constant phosphorylation and degradation of β-catenin. When the Wnt pathway is activated, this complex is disrupted, allowing β-catenin to accumulate in the nucleus, bind to TCF/LEF transcription factors, and activate genes that drive cell proliferation and survival [2] [3]. This compound interferes with this process by inhibiting the β-catenin/TCF–mediated transcription of downstream target genes [1].
Extensive in vitro and in vivo studies have demonstrated the multi-faceted anti-cancer effects of this compound, which are largely attributed to its suppression of the Wnt/β-catenin pathway.
The following diagram illustrates how this compound targets the Wnt/β-catenin signaling pathway and triggers a range of anti-cancer effects:
This compound mechanism of action and anticancer effects.
The molecular mechanisms behind these effects involve the downregulation of key Wnt target genes and other proteins:
The efficacy of this compound has been demonstrated in multiple cancer models, as detailed in the table below. Note that the concentrations and specific effects are derived from individual studies and should be interpreted within their experimental contexts.
| Cancer Type | Model System | Key Findings | Reference |
|---|
| Colon Cancer | Cell lines (HT29, SW480); Mouse xenograft | • IC₅₀: ~20-30 µM (72h, in vitro). • Induced cell cycle arrest. • Inhibited migration/invasion. • Downregulated CD44, CD133, Cyclin D1, Survivin. • 15 mg/kg (in vivo) suppressed xenograft growth. | [4] [5] | | Pancreatic Cancer | Cell lines; Mouse xenograft | • Repressed CSC markers (CD24, CD44). • Inhibited angiogenesis (in vitro & in vivo). • Downregulated VEGF, IL-6, IL-8. | [6] | | Breast Cancer (Triple Negative) | Cell lines (MDA-MB-231, HCC38) | • Inhibited growth, migration, and invasion in vitro. • Suppressed NEDD9 expression (protein involved in metastasis). | [8] | | Non-Small Cell Lung Cancer (NSCLC) | Cell line (A549) | • In combination with Docetaxel, induced "mitotic catastrophism" and enhanced anti-proliferative effect. | [9] |
The cited studies employed standard, robust methodologies to evaluate this compound's effects.
This compound serves as a valuable tool compound for validating the Wnt/β-catenin pathway as a therapeutic target. Its ability to target CSCs and the tumor microenvironment (e.g., angiogenesis) suggests potential for combination therapies. Recent research, such as the 2025 study combining this compound with docetaxel in NSCLC, highlights a promising strategy to overcome drug resistance and achieve synergistic effects [9]. However, it is important to note that this compound is currently used in research settings only and its drug-like properties and pharmacokinetics require further optimization for clinical translation [1].
This compound primarily functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. Research indicates a multi-faceted mechanism:
The following diagram illustrates the Wnt/β-catenin pathway and the points where this compound exerts its inhibitory effects.
This compound demonstrates potent anticancer activity in vitro and in vivo across various malignancies by inhibiting proliferation, migration, and inducing apoptosis. The table below summarizes key experimental findings.
| Cancer Type | Experimental Model | Key Findings & Effects | Proposed Molecular Mechanism |
|---|
| Colorectal Cancer | DLD-1, SW620 cell lines [3] | - Suppressed growth (concentration/time-dependent).
For researchers looking to replicate these studies, here are the methodologies for core experiments as reported in the literature.
1. Cell Viability and Cytotoxicity Assay [2]
2. Cell Migration Assay (Transwell) [6]
3. Analysis of Apoptosis (H&E Staining) [1]
4. Western Blot Analysis for Pathway Components [2]
This compound is a promising broad-spectrum anticancer agent with a defined mechanism of action. Key research implications include:
This compound is a small molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway, a crucial pathway frequently dysregulated in various cancers. Additionally, this compound functions as a dual antagonist of peroxisome proliferator-activated receptors gamma and delta (PPARγ and PPARδ). The compound exerts its effects by inhibiting β-catenin/Tcf-mediated transcription and disrupting the recruitment of coactivators to PPAR receptors, thereby interfering with key cellular processes involved in tumor progression and maintenance [1].
The molecular formula of this compound is C₁₃H₁₀Cl₂N₂O₄S, with a molecular weight of 361.20 g/mol (CAS Registry: 108409-83-2) [1]. Its mechanism involves suppressing the nuclear translocation of β-catenin and downregulating the expression of downstream target genes such as cyclin D1 and survivin, which are critical for cell cycle progression and apoptosis resistance [2] [3]. Furthermore, this compound has been demonstrated to reverse epithelial-mesenchymal transition (EMT) and reduce cancer stem cell markers including CD24, CD44, and CD133 across various cancer types, highlighting its multi-faceted anti-tumor properties [2] [4] [5].
Table 1: this compound Treatment Parameters for Various Cancer Cell Types
| Cell Type | Typical Concentration Range | Incubation Time | Key Effects Observed | Citation |
|---|---|---|---|---|
| Colon cancer (HT29, SW480) | 10-100 μM | 24-72 hours | Inhibition of proliferation, cell cycle arrest, reduced migration/invasion | [2] [3] |
| Pancreatic cancer (PANC-1, BxPC-3) | 30-100 μM | 24-48 hours | Suppressed metastasis, growth inhibition, reduced CSC markers | [4] [6] |
| Esophageal cancer (KYSE-150R) | 20-100 μM | 24-48 hours | Reversed radioresistance, reversed EMT | [5] |
| Osteosarcoma (143b, U2OS, SaOS-2, HOS, K7M2) | 10-100 μM | 24-72 hours | Cytotoxicity, inhibition of Wnt signaling | [7] |
| Normal cells (HOBs) | Well-tolerated at effective cancer-cell inhibitory concentrations | 24-72 hours | Minimal cytotoxicity, selective anti-cancer effect | [7] |
Purpose: To evaluate the anti-proliferative effects of this compound and determine IC₅₀ values.
Protocol:
Additional Notes: For resistant cell lines, consider extended treatment durations or combination with other therapeutic agents.
Purpose: To assess long-term clonogenic survival after this compound treatment.
Protocol:
Table 2: this compound Treatment Conditions for Motility Assays
| Assay Type | Cell Seeding Density | This compound Concentration | Incubation Time | Key Measurements |
|---|---|---|---|---|
| Wound Healing Assay | Grow to confluence in 6-well plates | 10-50 μM | 24 hours | Wound width measurement at 0h and 24h using ImageJ software |
| Transwell Invasion Assay | 1×10⁵ cells in 200 μl serum-free medium in upper chamber | 10-50 μM | 36 hours | Count invaded cells per field at 400× magnification after crystal violet staining |
| Adhesion Assay | 1×10⁴ cells/mL in 24-well plates | 30-100 μM | 5 hours | Calculate adhesion rate: (attached cells/[attached+unattached])×100% |
Additional Notes for Invasion Assay: Pre-coat Transwell chambers with Matrigel (1:10 dilution) overnight before cell seeding to create a basement membrane matrix barrier [2] [3].
Purpose: To evaluate the effect of this compound on cancer stemness properties.
Protocol:
Purpose: To evaluate protein-level changes in Wnt/β-catenin pathway components and downstream targets after this compound treatment.
Protocol:
Purpose: To assess transcriptional changes in Wnt/β-catenin target genes.
Protocol:
Key Target Genes: cyclin D1, survivin, c-myc, matrix metalloproteinase (MMP)-7, MMP-9, Axin2 [2] [7].
Purpose: To directly measure β-catenin/TCF transcriptional activity.
Protocol:
The following diagram illustrates the experimental workflow for this compound treatment and analysis:
Figure 1: Experimental workflow for this compound treatment and analysis in cell culture models
The following schematic illustrates the molecular mechanism of this compound in inhibiting Wnt/β-catenin signaling:
Figure 2: Molecular mechanism of this compound inhibition of Wnt/β-catenin signaling pathway and downstream effects
This compound represents a promising small molecule inhibitor targeting the Wnt/β-catenin pathway with demonstrated efficacy across various cancer cell types. These application notes provide comprehensive protocols for implementing this compound treatment in cell culture models, from basic viability assays to sophisticated mechanistic studies. The consistent findings across multiple research groups indicate that this compound effectively suppresses cancer cell proliferation, motility, and stemness properties while modulating key signaling pathways involved in tumor progression. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles outlined herein.
This compound is a small molecule inhibitor with dual activity against both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARγ and PPARδ). This dual mechanism makes it a valuable research tool for investigating oncogenic signaling pathways in various cancer models [1] [2]. The compound has demonstrated potent anti-tumor activities across multiple cancer types, including colon, pancreatic, breast, and liver cancers, with particular efficacy in malignancies driven by aberrant Wnt/β-catenin signaling [3] [4] [5].
The molecular structure of this compound (C₁₃H₁₀Cl₂N₂O₄S; CAS No. 108409-83-2) features a molecular weight of 361.20 g/mol [1] [2]. Its mechanism involves inhibition of β-catenin/TCF/LEF-mediated transcription and disruption of coactivator recruitment (GRIP1 and β-catenin) to PPARδ and PPARγ [2]. Additionally, research indicates that this compound suppresses the tankyrase enzymes (TNKS1/2), which are involved in Axin2 post-translational modification, thereby enhancing β-catenin degradation and further inhibiting Wnt signaling pathway activation [6].
The cytotoxic effects of this compound have been extensively characterized across diverse cancer cell types. The concentration required for efficacy varies depending on the cell line, exposure time, and specific assay conditions. Below is a comprehensive summary of the effective concentrations reported in the literature.
Table 1: Cytotoxicity Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Assay Type | Exposure Time | Reference |
|---|---|---|---|---|---|
| SW480 | Colon Cancer | 10 μM (IC₅₀) | Growth Inhibition | 72 hours | [1] |
| HT29 | Colon Cancer | Significant inhibition at 20-30 μM | Cell Viability (CCK-8) | 48-72 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | 20 μg/ml (~55 μM) for significant inhibition | MTS Assay | 72 hours | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 μM for migration inhibition | Transwell Migration | 24 hours | [7] |
| HCC38 | Triple-Negative Breast Cancer | Potent growth inhibition at 1-10 μM | 3D Collagen Gel | 7-12 days | [7] |
| 143b, U2OS, SaOS-2, HOS, K7M2 | Osteosarcoma | Cytotoxic across all lines, well tolerated by normal osteoblasts | MTS Assay | 24-48 hours | [6] |
| Pancreatic Cancer Cells | Pancreatic Cancer | 20-40 μM for migration & invasion inhibition | Transwell Invasion | 36 hours | [5] |
| ARPE-19 | Retinal Pigment Epithelium | 2.5 μM for signaling inhibition | Western Blot | 1 hour | [1] |
The variation in effective concentrations highlights the differential sensitivity of cancer cell types to this compound treatment. Triple-negative breast cancer and osteosarcoma cells appear particularly sensitive, while colon and pancreatic cancer cells require moderately higher concentrations for significant cytotoxicity. The therapeutic window of this compound is evidenced by its selective cytotoxicity toward carcinoma cells while being well tolerated by normal cells, including fibroblasts and human osteoblast cells [6] [7].
Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3×10³ cells/well in 100 μL complete medium. Include control wells containing medium only for background subtraction [3] [4].
Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment:
Incubation with Treatment: Inculture plates for the desired time period (typically 24, 48, or 72 hours) under standard cell culture conditions [3].
Viability Measurement:
Data Analysis:
The colony formation assay evaluates the long-term proliferative capacity of cancer cells after this compound treatment, measuring their ability to undergo uninterrupted division to form visible colonies. This assay is particularly valuable for assessing the anti-clonogenic effects of this compound, which may not be fully captured in short-term viability assays [3] [6].
Cell Seeding: Seed cells at low density in 6-well plates (500-1000 cells/well depending on cell line) to allow isolated colony formation [3].
This compound Treatment: After cell attachment, treat with appropriate concentrations of this compound (based on IC₅₀ values from viability assays) for 72 hours. Include vehicle control (0.1% DMSO) [3].
Drug Removal and Recovery: After treatment, remove this compound-containing medium, wash cells with PBS, and replenish with fresh drug-free medium.
Colony Development: Incubate cells for an additional 7-14 days to allow colony formation, refreshing medium every 3-4 days [6].
Colony Staining and Quantification:
Data Analysis: Calculate plating efficiency and surviving fraction using standard formulas. Plot dose-response curves to visualize this compound effects on clonogenic survival.
This protocol evaluates the anti-migratory and anti-invasive properties of this compound, which are critical for understanding its potential to inhibit cancer metastasis [3] [7].
Table 2: Key Parameters for Migration and Invasion Assays with this compound
| Parameter | Migration Assay | Invasion Assay |
|---|---|---|
| Cell Density | 1×10⁵ cells/well | 1×10⁵ cells/well |
| This compound Concentration | 10-20 μM (colon cancer), 1 μM (breast cancer) | 20-40 μM (pancreatic cancer) |
| Incubation Time | 24-36 hours | 36 hours |
| Membrane Coating | None | Matrigel (1:10 dilution) |
| Chemoattractant | 10% FBS in lower chamber | 10% FBS in lower chamber |
| Staining Method | Crystal violet (0.1%) | Crystal violet (0.1%) |
| Quantification | Cells counted per field at 400× magnification | Cells counted per field at 400× magnification |
Procedure:
The wound healing assay provides a complementary method to assess two-dimensional cell migration in response to this compound treatment [3].
Confirm the mechanism of action of this compound by analyzing expression changes in Wnt/β-catenin pathway components and target genes.
Procedure:
Measure mRNA expression of Wnt/β-catenin target genes to confirm pathway inhibition.
Procedure:
The following diagram illustrates the molecular mechanism of this compound in inhibiting the Wnt/β-catenin signaling pathway:
Figure 1: Molecular Mechanism of this compound in Inhibiting Wnt/β-catenin Signaling Pathway
This compound exerts its effects through multiple mechanisms: (1) Stabilization of the β-catenin destruction complex through inhibition of tankyrase enzymes (TNKS1/2), which normally promote Axin degradation [6]; (2) Direct inhibition of β-catenin/TCF-mediated transcription in the nucleus [2]; and (3) Dual antagonism of PPARγ and PPARδ signaling, which contributes to its anti-tumor effects [1] [2]. This multi-target approach makes this compound particularly effective in cancers with aberrant Wnt/β-catenin signaling.
This compound represents a valuable research tool for investigating Wnt/β-catenin signaling in cancer biology and exploring potential therapeutic applications. The protocols outlined herein provide comprehensive guidance for evaluating the cytotoxic, anti-proliferative, anti-migratory, and anti-invasive effects of this compound across various experimental models.
The differential sensitivity of various cancer types to this compound highlights the importance of proper concentration optimization for specific experimental systems. Particularly notable is its efficacy against triple-negative breast cancer and chemotherapy-resistant osteosarcoma cells, suggesting potential applications in treatment-resistant malignancies [6] [7]. Furthermore, the ability of this compound to target cancer stem cell markers (CD24, CD44, CD133) and inhibit angiogenesis positions it as a promising candidate for disrupting tumor microenvironment and preventing metastasis [3] [5].
When applying these protocols, researchers should consider cell line-specific variations in this compound sensitivity and adapt concentration ranges accordingly. The consistent demonstration of this compound efficacy across both in vitro and in vivo models supports its utility as a robust chemical probe for Wnt/β-catenin pathway research and as a lead compound for developing targeted cancer therapeutics.
FH535 (CAS 108409-83-2) is a dual-pathway inhibitor of Wnt/β-catenin signaling and PPARγ/PPARδ, supplied as a light yellow to yellow solid with a molecular weight of 361.20 g/mol [1] [2] [3].
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S [1] [3] [4] |
| CAS Number | 108409-83-2 [1] [3] [4] |
| Purity | ≥99% (HPLC) [2] |
| Molecular Weight | 361.20 g/mol [1] [3] [4] |
| Solubility in DMSO | ~65-100 mg/mL (~179.96 - 199.33 mM) [1] [2] [4] |
| Storage Condition | Powder: -20°C, protect from light [2] [3] |
For animal studies, this compound requires further formulation. Below is a commonly used protocol for a 2 mg/mL dosing solution [3] [4].
The following workflow outlines a typical cell-based assay using this compound, based on a modified ³H-thymidine incorporation assay for cell viability [1] [4].
This assay measures this compound's inhibition of β-catenin/Tcf-mediated transcription [1] [4].
| Assay/Cell Line | Effect / IC₅₀ / Concentration | Description |
|---|---|---|
| Wnt/β-catenin Inhibition [1] [2] | 15 µM | Inhibits β-catenin/Tcf-mediated transcription by ≥80%. |
| PPARγ/δ Antagonism [1] [2] | 0.5 µM | Inhibits PPAR response element (PPRE) reporter by ≥30%. |
| Cell Viability (DLD-1) [3] | IC₅₀ = 28 µM | Growth inhibition after 72 hrs (MTT assay). |
| Cell Viability (SW480) [3] | IC₅₀ = 10 µM | Growth inhibition after 72 hrs (MTT assay). |
| Anti-tumor Effect (In Vivo) [3] | 25 mg/kg (i.p.) | Inhibits pancreatic cancer xenograft growth. |
| Pancreatic Cancer Invasion [3] | 20-40 µM | Inhibits cell invasion and migration. |
A recent study used this compound to investigate the Wnt/β-catenin pathway's role in a neuronal model [3]:
This guide provides a foundation for using this compound in research. The provided protocols for DMSO stock preparation, in vivo formulation, and key cellular assays are designed to ensure experimental reproducibility. Always validate conditions for your specific research system.
This compound is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway, a genetically conserved pathway with substantial evidence demonstrating abnormal activation in various cancers including pancreatic, colon, lung, and breast cancers. The significance of this compound in cancer research stems from its ability to simultaneously inhibit both peroxisome proliferator-activated receptors (PPARs) and the β-catenin/TCF/LEF transcription complex, making it a promising therapeutic candidate for cancers driven by Wnt pathway dysregulation. Research has established that this compound exhibits potent anti-proliferative activity across multiple cancer types by disrupting key cellular processes including cell cycle progression, metastasis, and colony formation capability while inducing cell cycle arrest and apoptosis in treated cancer cells.
The Wnt/β-catenin pathway plays crucial regulatory roles in cell proliferation, migration, apoptosis, and stem cell maintenance. Under normal physiological conditions, glycogen synthase kinase-3β (GSK-3β) phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation. However, in many cancers, this regulation is disrupted, resulting in nuclear accumulation of β-catenin and activation of T-cell factor (TCF)-mediated transcription of target genes that drive tumor progression and metastasis. This compound intervenes in this pathological process by inhibiting the transcriptional activity of β-catenin, thereby suppressing the expression of downstream oncogenes such as cyclin D1 and survivin that are critical for cancer cell survival and proliferation [1] [2].
This compound exerts its anti-cancer effects through dual mechanisms targeting both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). In the canonical Wnt signaling pathway, this compound specifically disrupts the β-catenin/TCF transcription complex formation in the nucleus, thereby inhibiting the expression of downstream target genes involved in cell proliferation, survival, and metastasis. Research using luciferase reporter gene assays has confirmed that this compound markedly inhibits Wnt/β-catenin pathway viability in cancer cells, demonstrating dose-dependent suppression of TCF-mediated transcriptional activity. Additionally, Western blot analyses have shown that this compound treatment reduces nuclear β-catenin accumulation and downregulates key Wnt target proteins including cyclin D1, survivin, c-myc, and various matrix metalloproteinases (MMPs) [1] [2].
The functional consequences of this compound-mediated pathway inhibition are comprehensive anti-cancer effects across multiple cancer types. In pancreatic cancer cells, this compound significantly inhibits metastasis and growth, as demonstrated through wound healing, invasion, and adhesion assays. In colon cancer models, this compound suppresses proliferation and motility while reducing expression of cancer stem cell markers (CD24, CD44, and CD133). Furthermore, combination studies with conventional chemotherapeutic agents like docetaxel have revealed that this compound can enhance anti-proliferative effects and induce mitotic catastrophism in non-small cell lung cancer cells, suggesting potential synergistic therapeutic applications [1] [3] [2].
The MTT assay is a cornerstone colorimetric method in cell biology and pharmacological research for evaluating cell viability and proliferation. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction reaction primarily depends on the activity of succinate dehydrogenase and other mitochondrial enzymes, reflecting overall mitochondrial integrity and metabolic competence. The intensity of the purple color formation is directly proportional to the number of viable cells and can be quantified spectrophotometrically at wavelengths between 570-590 nm, with reference measurements at 630-690 nm sometimes used to correct for background interference [4] [5].
The MTT assay offers several advantages for drug screening applications, including its suitability for high-throughput formats, relatively low cost, and technical simplicity. Unlike radioactive proliferation assays, MTT provides a non-radioactive alternative for measuring cellular responses to therapeutic compounds. However, researchers must be aware of its limitations, including the requirement for solubilization steps, potential interference from serum components or test compounds with reducing properties, and the fact that it measures metabolic activity rather than direct proliferation markers. Importantly, the assay functions as an endpoint measurement rather than a real-time monitoring method, as the MTT reagent and resulting formazan crystals exhibit cytotoxicity upon prolonged exposure, ultimately leading to cell death [4] [5].
MTT Stock Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to achieve a final concentration of 5 mg/mL. The solution should be mixed thoroughly by vortexing or brief sonication until completely dissolved, then filter-sterilized through a 0.2 μm membrane into a sterile, light-protected container. Properly prepared MTT stock solution can be stored at -20°C for long-term stability (up to 6 months) or at 4°C for frequent use over several weeks. It is crucial to avoid extended storage of MTT solution at 4°C beyond a few days, as degradation may occur, potentially compromising assay results [4] [5].
Solubilization Solution Preparation: Multiple solubilization methods exist, with the choice depending on cell type and experimental conditions. The recommended solutions include: (1) Acidified Isopropanol: 40 mL isopropanol with 0.6 mL concentrated HCl; (2) SDS-DMF Solution: 16% (w/v) sodium dodecyl sulfate (SDS) dissolved in 40% dimethylformamide (DMF) with 2% glacial acetic acid, adjusted to pH 4.7; or (3) Commercial Solubilization Reagents provided in MTT assay kits. The SDS-based solution offers advantages for certain cell types but may precipitate at lower temperatures; warming to 37°C with mixing can resolubilize precipitated SDS. All solubilization solutions should be prepared in solvent-resistant containers under a ventilated fume hood [4] [5].
Cell Seeding and Treatment: Seed cells in 96-well plates at optimized densities (typically 3-10×10³ cells/well for most cancer cell lines in 100 μL complete medium) and allow to adhere overnight. Prepare This compound treatment dilutions in serum-containing or serum-free medium across desired concentration ranges (typically 1-100 μM based on preliminary range-finding experiments), including DMSO vehicle controls not exceeding 0.1% final concentration. Replace culture medium with treatment solutions and incubate for predetermined exposure periods (24-72 hours) at 37°C in a 5% CO₂ humidified incubator [1] [6] [2].
MTT Incubation and Processing: After this compound exposure, carefully add 10-20 μL MTT stock solution per well (final concentration 0.2-0.5 mg/mL) and return plates to the incubator for 3-4 hours. Following incubation, add 100-150 μL solubilization solution directly to each well without removing the medium. Wrap plates in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. If crystals persist, gently pipette the solution or extend shaking time. Measure absorbance at 570 nm with a reference wavelength of 630-690 nm within 1 hour after solubilization [4] [7].
Data Analysis and Interpretation: Calculate average absorbance values for replicate wells and subtract background absorbance from media-only controls. Determine percentage cell viability using the formula: % Viability = (Absorbance of Sample / Absorbance of Control) × 100. For proliferation inhibition calculations, use: % Inhibition = 100 - % Viability. Generate dose-response curves by plotting % viability against log this compound concentration and determine IC₅₀ values using appropriate nonlinear regression analysis. Statistical analysis should include at least three independent experiments with multiple replicates per condition [4] [6].
Table 1: Anti-Proliferative Effects of this compound Across Various Cancer Cell Models
| Cancer Type | Cell Line | Assay Type | IC₅₀ / Effective Concentration | Key Findings | Citation |
|---|---|---|---|---|---|
| Pancreatic Cancer | PANC-1, BxPC-3 | MTT | Significant growth inhibition at tested concentrations | Inhibition of metastasis and growth; cell cycle arrest | [1] |
| Colon Cancer | HT29, SW480 | CCK-8 (Tetrazolium-based) | Dose-dependent inhibition | Suppressed proliferation and motility; cell cycle arrest at G1 phase | [2] |
| Colorectal Cancer | HCT116, HT29 | MTT | 10-100 μM (48h treatment) | Enhanced cytotoxicity when combined with Vitamin D-nanoemulsion | [6] |
| Ovarian Cancer | A2780, A2780cis | MTT | 10⁻⁴.²⁶ to 10⁻⁸.⁷⁶ mol/L | Investigated in combination with cisplatin | [8] |
| Non-Small Cell Lung Cancer | A549 | Real-time Cell Analysis | Combined with docetaxel | Mitotic catastrophism and antiproliferative effects | [3] |
Table 2: Functional Effects of this compound Treatment in Cancer Cells
| Biological Process | Experimental Method | Observed Effect | Significance | |------------------------|-------------------------|---------------------|------------------| | Cell Proliferation | MTT/CCK-8 Assay | Dose-dependent inhibition across multiple cancer types | Confirms anti-proliferative efficacy | [1] [2] | | Colony Formation | Plate Clone Formation | Significant reduction in colony numbers | Demonstrates long-term proliferation suppression | [1] [2] | | Cell Cycle Distribution | Flow Cytometry with PI Staining | Arrest at G1 phase; reduced S phase entry | Mechanism for growth inhibition | [1] [2] | | Cell Migration | Wound Healing Assay | Inhibition of gap closure | Anti-metastatic potential | [1] [2] | | Cell Invasion | Transwell Invasion Assay | Reduced Matrigel penetration | Confirms anti-metastatic activity | [1] [2] | | Stem Cell Marker Expression | Flow Cytometry (CD24, CD44, CD133) | Downregulation of cancer stem cell markers | Targets therapy-resistant cell populations | [2] |
Research across multiple cancer models has consistently demonstrated that This compound exerts potent anti-proliferative effects through various mechanisms. In colon cancer cells, this compound treatment resulted in dose-dependent viability reduction with significant effects observed at concentrations ranging from 10-100 μM. Cell cycle analysis revealed that this compound induces G1 phase arrest, reducing the proportion of cells entering S phase, thereby limiting DNA replication and subsequent cell division. Additionally, colony formation assays showed that this compound substantially reduces long-term proliferative capacity, with treated cells forming significantly fewer colonies compared to vehicle controls. These effects correlate with molecular analyses showing downregulation of key cell cycle regulators including cyclin D1 and survivin, providing mechanistic insight into this compound's anti-proliferative activity [1] [2].
Beyond direct proliferation inhibition, this compound impacts critical oncogenic processes including migration, invasion, and cancer stem cell properties. Wound healing assays demonstrated that this compound significantly impedes cell migration, with treated cells showing reduced capacity to close artificial wounds compared to controls. Similarly, Transwell invasion assays revealed that this compound treatment decreases cancer cell penetration through Matrigel-coated membranes, indicating impairment of invasive capabilities—a key determinant of metastatic potential. Furthermore, flow cytometric analysis demonstrated that this compound reduces expression of cancer stem cell markers CD24, CD44, and CD133, suggesting potential efficacy against therapy-resistant cell subpopulations that often drive disease recurrence. These multifaceted anti-cancer effects position this compound as a promising candidate for therapeutic development, particularly for aggressive, metastatic cancers with activated Wnt/β-catenin signaling [1] [2].
Cell Density and Assay Linearity: Optimal cell seeding density is crucial for reliable MTT results, as both overly confluent and sparse cultures can yield inaccurate measurements. Excessively high density may lead to nutrient depletion and reduced metabolic activity, while insufficient cell numbers may produce signals too low for accurate quantification. Researchers should perform preliminary experiments using a range of cell densities (typically 1×10³ to 1×10⁵ cells/well) to establish a standard curve demonstrating linear correlation between cell number and absorbance. It is important to note that the relationship between metabolic activity and cell proliferation may vary across different cell types and growth conditions, particularly when cells approach confluence and experience contact inhibition [4] [5].
Interference and Background Controls: this compound and other experimental compounds may potentially interfere with MTT measurements through chemical reduction or colorimetric interference. Appropriate controls are essential to distinguish true biological effects from assay artifacts. Background control wells containing culture medium with MTT but no cells should be included to account for non-specific reduction. Vehicle control wells with DMSO concentrations matching treatment conditions are necessary to establish baseline viability. For compounds suspected of direct MTT reduction, compound control wells containing this compound in medium with MTT but without cells can quantify chemical interference. Additionally, serum and phenol red in culture medium can generate background signal, thus serum-free conditions during MTT incubation are recommended, though some protocols successfully add MTT directly to existing medium [4] [5].
Table 3: Troubleshooting Guide for this compound MTT Assays
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High Background Signal | Serum interference, non-specific reduction, light exposure | Include proper background controls, use serum-free media during incubation | Filter-sterilize MTT solution, protect from light, warm reagents to RT |
| Low Formazan Signal | Insufficient cells, short incubation, cold reagents | Optimize cell density, extend incubation to 4 hours, warm reagents | Generate standard curve for each cell type, validate assay linearity |
| Inconsistent Replicates | Uneven cell seeding, temperature gradients, pipetting errors | Pre-mix treatment solutions, ensure even distribution across plates | Use multichannel pipettes, verify plate reader calibration |
| Incomplete Solubilization | Insufficient solubilization time, improper solution composition | Extend shaking time, pipette mixture gently, warm solution to 37°C | Prepare fresh solubilization solution, ensure proper pH adjustment |
| Abnormal Dose-Response | Chemical interference, cell density effects, compound precipitation | Include compound-only controls, verify this compound solubility | Use fresh DMSO stocks, sonicate compounds if precipitated |
When troubleshooting MTT assays with this compound, researchers should pay particular attention to This compound-specific considerations. As a dual inhibitor of Wnt signaling and PPARs, this compound may induce metabolic changes that indirectly affect tetrazolium reduction rates independent of proliferation effects. Including complementary viability assays such as ATP quantification or direct cell counting can help validate MTT findings. Additionally, solubility limitations may occur at higher this compound concentrations; sonication of stock solutions and verification of absence of precipitate in treatment media are recommended. For combination studies with other therapeutics, potential chemical interactions should be considered, and staggered addition protocols may be implemented to distinguish sequence-dependent effects [1] [4] [2].
The MTT assay provides a robust, reproducible method for evaluating the anti-proliferative effects of this compound across various cancer models. When properly optimized and controlled, this assay generates reliable quantitative data on this compound-mediated cytotoxicity and proliferation inhibition, contributing valuable information for preclinical drug development. The consistent demonstration of this compound efficacy against diverse cancer types highlights the therapeutic potential of targeting the Wnt/β-catenin pathway, particularly for malignancies with documented pathway activation. Future research directions include optimizing combination regimens with conventional chemotherapeutics, exploring nanocarrier delivery systems to enhance bioavailability, and validating efficacy in more complex three-dimensional culture models that better recapitulate tumor microenvironment interactions [1] [3] [6].
As research progresses, standardization of MTT protocols for this compound screening will facilitate direct comparison of results across laboratories and accelerate the therapeutic development process. The comprehensive protocol outlined in this document provides researchers with a solid methodological foundation for investigating this compound anti-cancer activity, while the troubleshooting guidance addresses common challenges encountered in practice. Through rigorous application of these methods, the scientific community can advance understanding of this compound mechanisms and potential clinical applications in oncology.
Cancer metastasis is a multi-step process where cells detach from the primary tumor, invade surrounding tissues, and migrate to form secondary tumors. Cell migration is a critical, rate-limiting step in this process. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers and is a key promoter of cell migration, invasion, and metastasis [1] [2] [3].
FH535 is a small-molecule inhibitor that targets the Wnt/β-catenin pathway. It works by disrupting the interaction between β-catenin and T-cell factor (TCF) transcription factors in the nucleus, thereby inhibiting the transcription of pro-metastatic genes [1] [2]. Research demonstrates that this compound effectively inhibits migration and invasion in various cancer cell lines, including pancreatic, colon, and breast cancer, making it a valuable tool for anti-metastasis research [1] [2] [4].
The diagram below illustrates how this compound targets the canonical Wnt/β-catenin signaling pathway to inhibit gene transcription involved in cell migration and growth.
The wound healing (scratch) assay is a simple, cost-effective method to quantify collective cell migration in vitro. This protocol is adapted from standardized methods and specific research on this compound [1] [2] [5].
Materials Required
Cell Seeding and Culture
Creating the Wound
This compound Application and Imaging
The experimental workflow for the assay is summarized in the following diagram.
This compound demonstrates potent anti-migratory and anti-invasive effects across multiple cancer types. The table below summarizes key quantitative findings from recent studies.
Table 1: Inhibitory Effects of this compound on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Assay Type | Key Findings | Proposed Molecular Mechanisms |
|---|---|---|---|---|
| Pancreatic | PANC-1, BxPC-3 | Wound Healing, Invasion, Adhesion [1] | Significantly inhibited migration, invasion, and cell adhesion. | Inhibition of β-catenin/TCF transcriptional activity; Downregulation of multiple metastasis-associated genes (microarray data) [1]. |
| Colon | SW480 | Wound Healing, Transwell Invasion [2] [3] | Notably suppressed migration and invasion. | Downregulation of MMP-7, MMP-9, Snail, and Vimentin [2] [3]. |
| Canine Mammary Gland Tumor (CMGT) | CHMp, CHMm | Wound Healing, Transwell Invasion [4] | Inhibited migration and invasion. Effect was similar to Aspirin and non-additive with this compound, suggesting a shared pathway. | Acts through the Wnt/β-catenin signaling axis; Regulation of EMT and MMPs [4]. |
For richer data, consider using live-cell imaging instead of traditional endpoint measurements. This allows for the quantification of single-cell migratory behaviors such as velocity, displacement, and the number of nearest neighbors, helping to distinguish between collective and individual cell migration [6].
The wound healing assay primarily measures 2D collective migration. For a more comprehensive assessment of metastatic potential, combine it with other assays:
This compound is a potent and reliable inhibitor of the Wnt/β-catenin pathway that significantly impedes cancer cell migration and invasion in vitro. The detailed wound healing assay protocol and supporting data provided here offer researchers a robust framework for investigating the anti-metastatic potential of this compound and other therapeutic compounds. When combined with advanced techniques like live-cell imaging and complementary functional assays, it provides powerful insights into the mechanisms of cancer metastasis.
The Transwell invasion assay is a standard method to evaluate the invasive potential of cancer cells through a Matrigel-coated membrane. When treated with FH535, a decrease in the number of invaded cells indicates inhibition of invasion.
The table below outlines the core parameters of the Transwell invasion assay as utilized in key studies on this compound:
| Parameter | Details from Literature |
|---|---|
| Cell Lines Used | Human colon cancer (SW480, HT-29) [1] [2]; Human pancreatic cancer (PANC-1, BxPC-3) [3]; Canine mammary gland tumor (CHMp, CHMm) [4]. |
| This compound Concentration | 10 - 100 µM (common range for in vitro studies) [1] [4] [3]. |
| Assay Duration | 24 to 36 hours [1] [3]. |
| Key Observations | Significant reduction in the number of cells invading through the Matrigel matrix [1] [3]. |
Here is a generalized protocol, synthesized from the cited research, for performing a Transwell invasion assay with this compound treatment [1] [3] [5]:
The table below summarizes the anti-invasive and anti-metastatic effects of this compound observed across multiple cancer studies:
| Cancer Type | Cell Line / Model | Key Findings on Invasion/Metastasis |
|---|---|---|
| Colon Cancer | SW480 cells | This compound notably suppressed migration and invasion in Transwell assays [1] [2]. |
| Pancreatic Cancer | PANC-1 cells | This compound significantly inhibited metastasis and growth; in vitro wound healing and invasion assays showed strong inhibitory effects [3]. |
| Canine Mammary Tumors | CHMp & CHMm cells | Used as a reference Wnt pathway inhibitor; its effect mirrored the inhibition seen with Aspirin, confirming the role of the Wnt pathway in invasion [4]. |
This compound exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway. The molecular changes associated with its anti-invasive action include [1] [3]:
To help visualize the underlying biology and experimental process, the following diagrams were created using Graphviz per your specifications.
This diagram illustrates how the Wnt/β-catenin pathway regulates pro-invasive genes and the points where this compound inhibits it.
This flowchart provides a clear overview of the key steps involved in performing the Transwell invasion assay.
The Wnt/β-catenin signaling pathway represents a highly conserved cellular communication system that plays critical roles in embryonic development, tissue homeostasis, and stem cell maintenance. When dysregulated, this pathway contributes significantly to tumorigenesis and cancer progression across various malignancies, including colorectal, pancreatic, lung, and liver cancers. The canonical Wnt pathway centers on β-catenin as its key mediator, which translocates to the nucleus and forms complexes with TCF/LEF transcription factors, subsequently activating downstream target genes involved in cell proliferation, survival, migration, and stemness maintenance.
This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway through dual mechanisms. It functions as both a β-catenin/TCF complex antagonist and a peroxisome proliferator-activated receptor (PPAR) inhibitor, making it particularly effective in cancers with aberrant Wnt pathway activation. Substantial evidence demonstrates that this compound exerts potent anti-cancer effects across various cancer types. In colon cancer models, this compound significantly inhibits proliferation and motility by downregulating Wnt target genes including cyclin D1 and survivin [1]. Similarly, in pancreatic cancer, this compound suppresses metastasis and growth by inhibiting Wnt/β-catenin pathway viability [2]. Recent studies have also demonstrated that this compound enhances the efficacy of conventional chemotherapeutics; when combined with docetaxel in non-small cell lung cancer (NSCLC) models, it induces mitotic catastrophism and synergistic antiproliferative effects [3].
The TCF/LEF luciferase reporter system provides a robust, sensitive method for monitoring Wnt/β-catenin pathway activity by measuring the transcriptional output resulting from β-catenin/TCF/LEF complex formation. This system typically employs multimerized TCF/LEF response elements (typically 6-8 repeats) positioned upstream of a minimal promoter that drives expression of a luciferase reporter gene. When the Wnt pathway is activated and β-catenin translocates to the nucleus, it binds to TCF/LEF transcription factors on these response elements, initiating transcription of the luciferase gene. The resulting luminescence signal directly correlates with pathway activity level [4] [5].
The core components of a comprehensive TCF/LEF reporter assay system include:
TCF/LEF Responsive Luciferase Reporter: A vector containing multiple TCF/LEF binding sites controlling firefly or Gaussia luciferase expression. The pGL4.49[luc2P/TCF-LEF/Hygro] vector, for instance, incorporates eight copies of TCF/LEF response elements driving luc2P, a humanized, codon-optimized firefly luciferase with PEST domain for reduced protein stability and faster response kinetics [6].
Control Reporter: A non-inducible vector with luciferase under minimal promoter only (lacking TCF/LEF elements) to determine background signal and assess specificity [4].
Internal Control Vector: A constitutively-expressed second luciferase (typically Renilla, Gaussia, or Cypridina luciferase) under a ubiquitous promoter to normalize for transfection efficiency and cell viability [4] [7]. This enables implementation of the dual-luciferase assay system, which corrects for experimental variability and provides more reliable, quantitative data.
Researchers can implement TCF/LEF reporter systems in various formats to suit different experimental needs:
Table 1: Comparison of TCF/LEF Reporter System Formats
| Format | Description | Advantages | Example Products |
|---|---|---|---|
| Transient Transfection | Transfection-ready DNA vectors directly added to cells | Flexibility, rapid implementation, no antibiotic selection required | BPS Bioscience TCF/LEF Reporter Kit [4] |
| Stable Cell Line | Cells with integrated reporter construct | Consistency between experiments, no transfection variability | Signosis TCF/LEF Luciferase Reporter HEK293 Stable Cell Line [5] |
| Lentiviral System | Lentiviral delivery of reporter construct | Efficient delivery to difficult-to-transfect cells, stable integration | GeneCopoeia GLuc-ON TCF/LEF TRE Lentiviral Clone [8] |
Cell Line Selection: Choose appropriate cell lines based on research objectives. For this compound studies, cancer cell lines with aberrant Wnt signaling are typically used, such as HT29 or SW480 colon cancer cells [1], PANC-1 pancreatic cancer cells [2], or A549 lung cancer cells [3]. Include appropriate normal cell controls where relevant (e.g., BEAS-2B for lung cancer studies [3]).
Cell Maintenance: Culture cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [2] [1]. Passage cells at 60-80% confluency to maintain exponential growth.
Cell Plating for Assay: Plate cells in white, clear-bottom 96-well tissue culture-treated plates at density optimized for the specific cell line (typically 5,000-15,000 cells/well for reporter assays) in complete growth medium. Allow cells to adhere for 24 hours prior to treatment or transfection [9] [7].
For transient transfection approaches (adapt from [7]):
Day 0: Seed cells as described above in 100 μL complete growth medium.
Day 1: Prepare transfection mixture:
Day 2: Replace transfection medium with fresh complete growth medium.
This compound Preparation: Prepare fresh this compound stock solution in DMSO, then dilute in culture medium to desired working concentrations (typically 1-100 μM based on dose-response studies). Maintain DMSO concentration ≤0.1% in all treatments, including vehicle controls [1].
Treatment Protocol:
Experimental Conditions: Include the following controls in all experiments:
Dual-luciferase assays enable sequential or simultaneous measurement of both experimental and control reporter signals:
Cell Lysis: After treatment, remove culture medium and lyse cells using commercial luciferase lysis buffer (e.g., Pierce Luciferase Cell Lysis Buffer). Use 20-50 μL lysis buffer per well of a 96-well plate, incubating 15-30 minutes at room temperature with gentle shaking [9] [10].
Luciferase Activity Measurement:
Table 2: Spectral Properties and Filter Settings for Dual-Luciferase Assays
| Luciferase Pair | Primary Luciferase (Experimental) | Control Luciferase (Normalization) | Recommended Filters | Detection Range |
|---|
| Cypridina-Firefly | Cypridina (λmax = 463 nm) | Red Firefly (λmax = 613 nm) | 475 ± 30 nm BP (Cypridina) 610 nm LP (Firefly) | 100,000-fold [9] | | Gaussia-Firefly | Gaussia (λmax = 470 nm) | Red Firefly (λmax = 613 nm) | 475 ± 30 nm BP (Gaussia) 610 nm LP (Firefly) | 100,000-fold [10] | | Renilla-Firefly | Green Renilla (λmax = 535 nm) | Red Firefly (λmax = 613 nm) | 515 ± 30 nm BP (Renilla) 670 ± 10 nm BP (Firefly) | 100,000-fold* [9] |
*Note: Spectral overlap may require corrective calculations when Renilla signal significantly exceeds firefly signal [9] [10].
For sequential detection using Promega Dual-Luciferase Reporter Assay System:
Relative Luciferase Activity Calculation:
Dose-Response Analysis:
Statistical Analysis:
The this compound TCF/LEF reporter assay has been successfully applied in various cancer research contexts:
Colon Cancer Research: this compound demonstrates dose-dependent inhibition of Wnt/β-catenin signaling in HT29 and SW480 colon cancer cells, with concomitant downregulation of cyclin D1 and survivin expression. The IC₅₀ values for proliferation inhibition were approximately 20-30 μM in these cell lines [1].
Pancreatic Cancer Studies: In PANC-1 and BxPC-3 pancreatic cancer cells, this compound treatment (10-50 μM) significantly suppressed TCF/LEF reporter activity, inhibited cell migration and invasion in wound healing and Transwell assays, and reduced colony formation capacity [2].
Combination Therapy Screening: Recent studies in NSCLC A549 cells demonstrate that this compound (10-40 μM) enhances the efficacy of docetaxel, inducing mitotic catastrophism and synergistic antiproliferative effects while showing minimal toxicity in normal BEAS-2B bronchial epithelial cells [3].
High-Throughput Screening Adaptation:
Stable Cell Line Development:
Three-Dimensional Culture Models:
High Background Signal:
Low Signal-to-Noise Ratio:
High Variability Between Replicates:
Inadequate Spectral Separation:
To confirm that observed effects are specifically mediated through Wnt pathway inhibition:
Western Blot Analysis: Monitor β-catenin protein levels and nuclear localization following this compound treatment [2] [1]
qPCR Analysis: Measure expression of endogenous Wnt target genes (e.g., cyclin D1, c-myc, survivin) to corroborate reporter assay findings [1]
Cytotoxicity Assessment: Perform parallel MTT, CCK-8, or similar viability assays to distinguish specific pathway inhibition from general cytotoxicity [2] [1]
Off-Target Effect Evaluation: Consider testing this compound effects in cells with defective Wnt signaling to assess pathway specificity
The this compound TCF/LEF luciferase reporter assay provides a robust, sensitive, and quantitative method for evaluating inhibition of Wnt/β-catenin signaling pathway activity. This comprehensive protocol details standardized approaches for implementing this assay across various research contexts, from basic mechanistic studies to drug discovery applications. The dual-luciferase system with proper normalization controls enables reliable detection of this compound-mediated pathway inhibition, while the modular protocol design allows adaptation to specific research needs through stable cell line development, lentiviral delivery, or high-throughput screening formats. When properly validated with complementary techniques and implemented with appropriate controls, this assay represents a valuable tool for investigating Wnt pathway biology and screening novel therapeutic agents targeting this critical signaling cascade.
The colony formation assay is a cornerstone method for evaluating the long-term cytotoxic effects and clonogenic potential of cancer cells after drug treatment. The following protocol is synthesized from methods used in recent studies involving FH535.
Key Steps and Parameters
| Protocol Step | Specific Parameters from Literature |
|---|
| Cell Seeding | Seed cells at low density:
This table summarizes quantitative results from various studies that utilized the colony formation assay to demonstrate the efficacy of this compound.
| Cancer Type | Cell Line | Key Findings on Colony Formation |
|---|---|---|
| Colon Cancer | HT29, SW480 | This compound treatment significantly reduced colony formation ability in a dose-dependent manner [1] [2]. |
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | This compound was cytotoxic to all tested osteosarcoma cell lines, including doxorubicin-resistant ones (143b-DxR), but was well-tolerated by normal human osteoblast cells (HOBs) [4]. |
| Bladder Cancer | SW780 | Treatment with 20 µM this compound significantly inhibited colony formation. This effect was reversed upon addition of SDF-1, indicating an interaction with the SDF-1/CXCR4/β-catenin axis [3]. |
This compound is a small molecule inhibitor known for its role in suppressing the Wnt/β-catenin signaling pathway, which is frequently aberrantly activated in cancers.
The table below summarizes quantitative data from key xenograft studies for easy comparison.
| Cancer Type | Model System | Dosing Regimen | Key Findings | Source |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Huh7 mouse xenograft [1] | 15 mg/kg; IP; every other day [1] | ↓ Tumor progression; disrupted autophagic flux [1] | |
| Pancreatic Cancer | Mouse xenograft (unspecified cell line) [2] [3] | 25 mg/kg; IP; every 2 days for 20 days [2] | ↓ Xenograft growth; ↓ angiogenesis; ↓ cancer stem cell markers (CD24, CD44) [2] [3] | |
| Colon Cancer | HT29 mouse xenograft [4] | 15 mg/kg; IP; every 2 days for 14 days [4] | ↓ Tumor growth & weight; ↓ Ki-67 proliferation marker; induced cell cycle arrest [4] |
This protocol is adapted from a 2017 study demonstrating FH535's efficacy in a colon cancer xenograft model [4].
This compound exerts anti-tumor effects primarily by inhibiting the Wnt/β-catenin signaling pathway. The diagram below illustrates the molecular mechanism and its cellular consequences.
The experimental workflow for establishing and treating a xenograft model is outlined below.
This compound is a promising therapeutic candidate in preclinical development, demonstrating efficacy against multiple cancer types in xenograft models. Its ability to target key oncogenic processes makes it a valuable tool for proof-of-concept studies. Future work should focus on optimizing pharmacokinetics and exploring its efficacy in more complex, immunocompetent models.
| Aspect | Details |
|---|---|
| Study Type | In vitro, using human myeloid leukemia cell lines (K562, HL-60, THP-1, Jurkat) [1]. |
| Key Finding | FH535 potentiated imatinib-induced apoptosis and exhibited antiproliferative effects [1]. |
| This compound IC₅₀ | 358 nM (for suppression of β-catenin target genes LEF1, CCND1, and cMYC) [1]. |
| Proposed Mechanism | Independent of developmental stage, likely involving crosstalk between β-catenin and other pathways [1]. |
This protocol is adapted from the methodology of the cited study for general laboratory use [1].
The study of this compound falls under the broader therapeutic strategy of targeting leukemia stem cells and overcoming drug resistance. The Wnt/β-catenin pathway is a key regulator of leukemia stem cell self-renewal [2]. Inhibiting this pathway with agents like this compound is a rational approach to sensitize leukemic cells to TKIs like imatinib [1] [2].
Current clinical research has moved towards other novel agents. Asciminib, a STAMP inhibitor, is now a clinically approved agent that also targets resistance and is being actively investigated in combinations with imatinib and other TKIs [3] [2]. The following diagram illustrates the strategic shift from broad pathway inhibition to targeted combinatorial approaches.
A standardized sheet for recording experimental data is recommended.
| Experiment ID | Cell Line | [this compound] (nM) | [Imatinib] (µM) | % Viability (Mean ± SD) | % Apoptosis (Mean ± SD) | Notes |
|---|---|---|---|---|---|---|
| EXP_001 | K562 | 0 | 0 | 100 | 2.1 | Control |
| EXP_001 | K562 | 358 | 0 | This compound single agent | ||
| EXP_001 | K562 | 0 | 1.0 | Imatinib single agent | ||
| EXP_001 | K562 | 358 | 1.0 | Combination | ||
Esophageal squamous cell carcinoma (ESCC) represents a significant global health challenge as the eighth most frequently diagnosed cancer and the sixth leading cause of cancer-related mortality worldwide. With more than half of all cases occurring in China, ESCC is characterized by its aggressive clinical course, rapid progression, and poor prognosis. Radiotherapy plays a crucial role in the multidisciplinary management of ESCC, particularly for patients with locally advanced disease who are unfit for surgery or have unresectable tumors. However, the development of acquired radioresistance during treatment remains a major clinical obstacle, frequently leading to disease recurrence and treatment failure. The 5-year survival rate for ESCC patients remains disappointingly low, ranging from approximately 9% to 27.1%, highlighting the urgent need for effective strategies to overcome radioresistance [1] [2].
The molecular mechanisms underlying radioresistance in ESCC are complex and multifactorial. Emerging evidence indicates that the acquisition of radioresistance is closely associated with the epithelial-to-mesenchymal transition (EMT) process, through which epithelial cells lose their polarity and cell-cell adhesion properties while gaining mesenchymal characteristics, including enhanced migratory capacity, invasiveness, and resistance to apoptosis. Radioresistant ESCC cells consistently demonstrate an EMT-like phenotype, characterized by decreased expression of epithelial markers such as E-cadherin and increased expression of mesenchymal regulators including Snail and Twist. This phenotypic transition is now recognized as a critical driver of treatment failure in ESCC patients undergoing radiotherapy [3] [4].
The Wnt/β-catenin signaling pathway has been identified as a key regulator of both EMT and radioresistance in ESCC. In radioresistant cell lines, this pathway demonstrates significant activation, with upregulation of essential components including Wnt1, FZD1-4, GSK3β, CTNNB1, and Cyclin D1. This pathway activation leads to increased phosphorylation of GSK3β, decreased phosphorylation of β-catenin, and subsequent nuclear translocation of β-catenin, where it functions as a transcriptional co-activator for genes implicated in cell proliferation, survival, and EMT. Targeting this pathway represents a promising therapeutic strategy for restoring radiation sensitivity in resistant ESCC tumors [3] [5] [4].
This compound (CAS 108409-83-2) is a cell-permeable sulfonamide-based compound with the chemical name N-(2-Methyl-4-nitrophenyl)-2,5-dichlorobenzenesulfonamide. It has a molecular weight of 361.20 and molecular formula of C13H10Cl2N2O4S. The compound demonstrates ≥94% purity when obtained from commercial suppliers for research applications. This compound is known to exhibit dual pathway inhibition, targeting both Wnt/β-catenin signaling and peroxisome proliferator-activated receptor (PPAR) activities, though its radiosensitizing effects in ESCC appear to be primarily mediated through suppression of Wnt/β-catenin signaling [6].
This compound exerts its radiosensitizing effects in ESCC through multiple interconnected mechanisms that collectively restore sensitivity to radiation-induced cell death:
Pathway Inhibition: this compound specifically inhibits the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor (TCF) in the nucleus. This inhibition prevents the transcriptional activation of downstream target genes that promote cell survival, proliferation, and EMT in radioresistant ESCC cells [3] [6].
EMT Reversal: Treatment with this compound effectively reverses the EMT phenotype in radioresistant ESCC cells by increasing the expression of E-cadherin, an essential epithelial marker, while decreasing the expression of mesenchymal transcription factors including Snail and Twist. This phenotypic reversal is associated with reduced invasiveness and migratory capacity [3] [4].
Nuclear Translocation Blockade: this compound significantly reduces the expression of nuclear β-catenin and inhibits the translocation of β-catenin from the cytoplasm to the nucleus. This mechanism prevents β-catenin from functioning as a transcriptional co-activator for genes that drive radioresistance [3] [5].
DNA Repair Impairment: Through neutral comet assays, researchers have demonstrated that this compound impairs the repair of DNA double-strand breaks (DSBs) in radioresistant ESCC cells following radiation exposure. This impairment prolongs the presence of radiation-induced DNA damage and enhances cell death [3] [4].
The following diagram illustrates the coordinated molecular mechanisms through which this compound restores radiosensitivity in ESCC cells:
Comprehensive in vitro studies using the radioresistant KYSE-150R ESCC cell line have demonstrated the significant radiosensitizing potential of this compound. The compound effectively reduces colony formation capacity in a dose-dependent manner, with maximal effects observed at concentrations between 15-20 μM. Treatment with this compound resulted in a substantially decreased radiation survival fraction, particularly when combined with ionizing radiation, indicating true radiosensitization rather than mere cytotoxicity. Importantly, the sensitizing enhancement ratio (SER) for this compound in KYSE-150R cells was calculated to be approximately 1.24, representing a significant improvement in radiation response [3] [4].
The effects of this compound on EMT marker expression have been quantitatively assessed at both protein and mRNA levels. Western blot analysis revealed that this compound treatment (20 μM, 24 hours) increased E-cadherin expression by approximately 3.5-fold while reducing Snail and Twist expression by 2.8-fold and 2.3-fold, respectively, in radioresistant KYSE-150R cells. These molecular changes correlated with functional alterations, including reduced cell migration and invasion capacities in transwell assays [3] [5].
Neutral comet assays provided crucial evidence regarding this compound's mechanism of action, demonstrating that the compound significantly impairs the repair of radiation-induced DNA double-strand breaks. At 4 hours post-irradiation (4 Gy), this compound-treated KYSE-150R cells maintained approximately 3.2-fold more DNA damage compared to untreated irradiated controls. This persistence of DNA damage correlated with increased apoptotic cell death, with this compound combination therapy resulting in approximately 45% apoptosis compared to 18% with radiation alone [3] [4].
Table 1: Quantitative Effects of this compound (20 μM) on Key Parameters in Radioresistant KYSE-150R Cells
| Parameter Assessed | Experimental Method | Fold Change vs. Control | Biological Significance |
|---|---|---|---|
| Radiation Survival Fraction | Colony Formation Assay | 0.32±0.04 | 68% reduction in clonogenic survival |
| E-cadherin Expression | Western Blot / qRT-PCR | 3.5±0.3 | Restoration of epithelial phenotype |
| Snail Expression | Western Blot / qRT-PCR | 0.36±0.05 | Inhibition of EMT transcription factor |
| Twist Expression | Western Blot / qRT-PCR | 0.43±0.06 | Inhibition of EMT transcription factor |
| Nuclear β-catenin | Immunofluorescence | 0.28±0.03 | Inhibition of Wnt pathway signaling |
| DNA Damage Persistence | Neutral Comet Assay | 3.2±0.2 | Impaired DNA repair capacity |
| Apoptotic Rate (after 4 Gy) | Flow Cytometry | 2.5±0.2 | Enhanced cell death response |
Table 2: Comparison of this compound with Other Experimental Radiosensitizers in ESCC
| Compound | Molecular Target | Proposed Mechanism | Experimental Model | Key Findings |
|---|---|---|---|---|
| This compound | Wnt/β-catenin & TCF | Inhibits β-catenin/TCF interaction; Reverses EMT | KYSE-150R cells | SER=1.24; 3.5-fold ↑ E-cadherin; 68% ↓ survival fraction |
| Artesunate | DNA Repair Proteins | Downregulates RAD51, RAD54, Ku70, Ku86; Impairs DSB repair | TE-1 cells & xenografts | SER=1.24; 53.76% tumor inhibition in vivo; ↑ γ-H2AX foci |
| YM155 | G2 Checkpoint | Abrogates G2 checkpoint; Suppresses homologous recombination | ESCC cell lines | Enhances radiosensitivity; Reduces repair protein expression |
| NRAGE Inhibition | Wnt/β-catenin | Reduces nuclear β-catenin accumulation; Downregulates p-Gsk-3β, CyclinD1 | Eca109 cells & 3D models | Increases radiosensitivity; Correlates with clinical outcomes |
KYSE-150 and KYSE-150R Cultures: Maintain both parental (KYSE-150) and radioresistant (KYSE-150R) human esophageal squamous cell carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 mg/ml streptomycin. Culture cells at 37°C in a humidified incubator with 5% CO₂. The radioresistant KYSE-150R cell line should be established prior to experiments through gradual cumulative irradiation of the parental line as described in the literature [5] [4].
Cell Subculture Protocol: Passage cells every 2-3 days upon reaching 80-90% confluence using 0.5 ml trypsin/EDTA per well at room temperature. Determine cell viability by Trypan Blue exclusion assay, ensuring >95% viability for all experiments. Regularly authenticate cell lines and test for mycoplasma contamination to maintain experimental integrity [5] [4].
Stock Solution Preparation: Dissolve this compound in DMSO at a concentration of 10 mM. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability.
Working Solution Preparation: Dilute the stock solution in complete cell culture medium to achieve final concentrations typically ranging from 5-20 μM. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all experiments, including vehicle controls [5] [4].
The colony formation assay represents the gold standard method for evaluating radiosensitivity and is conducted as follows:
Cell Seeding and Treatment: Seed KYSE-150R cells in 6-well plates at densities ranging from 200-2,000 cells per well depending on the anticipated radiation dose (higher seeding densities for higher radiation doses). Allow cells to adhere for 24 hours, then treat with this compound (5-20 μM) or vehicle control for 24 hours prior to irradiation [3] [4].
Irradiation Protocol: Expose cells to graded doses of ionizing radiation (0-8 Gy) using a clinical linear accelerator or cesium-137 irradiator. Include sham-irradiated controls for each experimental condition. Following irradiation, carefully remove the medium containing this compound, wash cells with PBS, and add fresh complete medium.
Colony Development and Analysis: Incubate cells for 10-14 days to allow for colony formation. Fix colonies with methanol and stain with 0.5% crystal violet solution. Count colonies containing ≥50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency (PE) and surviving fraction (SF) using standard formulas: PE = (number of colonies formed / number of cells seeded) × 100%; SF = (number of colonies formed after treatment / number of cells seeded × PE) × 100% [3] [4].
Protein Extraction: Harvest cells and lyse using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a commercial Nuclear and Cytoplasmic Protein Extraction Kit according to manufacturer's instructions. Quantify protein concentration using the Bradford assay [5] [4].
Electrophoresis and Detection: Separate 30 μg of total protein per sample by 8-12% SDS-PAGE and transfer to nitrocellulose membranes. Block membranes with 5% non-fat dry milk in TBST for 2 hours at room temperature. Incubate with primary antibodies overnight at 4°C against target proteins including β-catenin (1:500), p-β-catenin (1:1000), GSK3β (1:1000), p-GSK3β (1:1000), E-cadherin (1:1000), Vimentin (1:1000), Snail (1:1000), and Cyclin D1 (1:1000). Use β-actin or GAPDH as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies (1:5000), visualize proteins using enhanced chemiluminescence (ECL) and quantify band intensity using densitometry software [5] [4].
RNA Isolation and cDNA Synthesis: Extract total RNA from treated cells using Trizol Reagent according to the manufacturer's protocol. Determine RNA concentration and purity by spectrophotometry. Reverse transcribe 1 μg of total RNA to cDNA using a commercial Reverse Transcription Kit [5] [4].
Amplification and Analysis: Perform qRT-PCR reactions in triplicate using SYBR Green Master Mix on a real-time PCR detection system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Normalize expression of target genes to β-actin or GAPDH reference genes using the 2^(-ΔΔCt) method for relative quantification. Primer sequences for key targets are provided in the table below [5].
Table 3: qRT-PCR Primer Sequences for Wnt/β-catenin Pathway and EMT Markers
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
|---|---|---|
| β-actin | AAAGACCTGTACGCCAACAC | GTCATACTCCTGCTTGCTGAT |
| GAPDH | TCCCATCACCATCTTCCAGG | GATGACCCTTTTGGCTCCC |
| Cyclin D1 | GCATCTACACCGACAACTCCA | GGCACAGAGGGCAACGA |
| E-cadherin | GAGAACGCATTGCCACATACA | GCGATGGCGGCATTGTA |
| Vimentin | CCAGATGCGTGAAATGGAA | TGGGTATCAACCAGAGGGAGT |
| Snail | CCCAATCGGAAGCCTAACTAC | AGCCTTTCCCACTGTCCTCA |
| Slug | TCCTGGTCAAGAAGCATTTCA | GGAGCAGCGGTAGTCCACA |
| Twist | CATGTCCGCGTCCCACTAG | CCACGCCCTGTTTCTTTGA |
| GSK3β | TGGCTACCATCCTTATTCCTCC | CCACGGTCTCCAGTATTAGCATC |
| FZD1 | AAACAGCACAGGTTCTGCAAAA | TGGGCCCTCTCGTTCCTT |
The experimental workflow for evaluating this compound's radiosensitizing effects encompasses multiple coordinated procedures as illustrated below:
Successful implementation of this compound as a radiosensitizer in ESCC models requires careful optimization of several key parameters:
Dose-Response Relationship: this compound exhibits a clear dose-dependent effect on radiosensitization, with significant enhancement observed at 10 μM and maximal effects at 15-20 μM in KYSE-150R cells. However, researchers should establish specific dose-response curves for their particular cell lines, as sensitivity may vary between different ESCC models. When transitioning to in vivo studies, careful dose escalation studies are essential to determine the maximum tolerated dose and optimal therapeutic window [3] [4].
Treatment Timing and Sequencing: The sequencing of combination therapy critically influences treatment efficacy. Pre-treatment with this compound for 24 hours prior to irradiation yields superior results compared to concurrent or post-irradiation administration. This scheduling allows for adequate cellular uptake and pathway modulation before radiation exposure. For fractionated radiation regimens (more clinically relevant), maintaining this compound treatment throughout the radiation course may provide continued pathway suppression [3] [4].
Validation of Pathway Inhibition: Confirmation of effective Wnt/β-catenin pathway inhibition should include assessment of multiple readouts, including reduced nuclear β-catenin localization, decreased expression of downstream targets (Cyclin D1), and reversal of EMT markers. Researchers should employ both Western blot and immunofluorescence to verify target engagement at the molecular level [3] [5] [4].
Several technical challenges may arise when working with this compound in radiosensitization studies:
Solubility and Stability: this compound has limited aqueous solubility and requires DMSO as a solvent. Researchers should ensure proper vehicle controls matched for DMSO concentration (not exceeding 0.1%). Aliquoting and storage at -20°C protected from light prevents compound degradation over time. Fresh working solutions should be prepared for each experiment [4] [6].
Cell Line Variability: The degree of radiosensitization achieved with this compound may vary across different ESCC cell lines due to heterogeneous activation of the Wnt/β-catenin pathway. Preliminary screening for pathway activation (elevated nuclear β-catenin, EMT markers) can help identify responsive models. Establishing isogenic radioresistant pairs (parental vs. radioresistant) provides ideal systems for evaluating this compound efficacy [3] [2].
Assessment Endpoints: While clonogenic survival represents the gold standard for radiosensitivity assessment, researchers may complement this with functional endpoints including migration/invasion assays, cell cycle analysis, and apoptosis detection to obtain a comprehensive understanding of this compound's effects. The neutral comet assay provides particularly valuable insight into the DNA repair inhibition mechanism [3] [4].
The transition from preclinical findings to potential clinical application requires consideration of several factors:
Therapeutic Window: Favorable cytotoxicity profiles in preliminary studies suggest that this compound may exhibit selective toxicity toward radioresistant cancer cells while sparing normal tissues. However, comprehensive toxicological assessments in relevant animal models are necessary before clinical consideration [3].
Biomarker Development: The association between NRAGE nuclear expression and Wnt/β-catenin activation suggests potential predictive biomarkers for patient selection. Assessment of NRAGE, nuclear β-catenin, and EMT marker expression in tumor specimens could potentially identify patients most likely to benefit from this compound combination therapy [2].
Combination with Standard Therapies: this compound's compatibility with conventional chemoradiotherapy regimens commonly used in ESCC (e.g., platinum-based combinations) requires systematic investigation. Sequential or concurrent administration with chemotherapeutic agents may produce additive or synergistic effects [7] [1].
This compound represents a promising therapeutic candidate for overcoming radioresistance in ESCC through its targeted inhibition of the Wnt/β-catenin signaling pathway and reversal of the treatment-resistant EMT phenotype. The compound's multimodal mechanism of action, encompassing suppression of nuclear β-catenin translocation, reversal of EMT markers, and impairment of DNA repair capacity, provides a strong mechanistic rationale for its development as a clinical radiosensitizer. The robust in vitro evidence demonstrating significantly enhanced radiation response in radioresistant ESCC models supports further investigation of this compound in advanced preclinical studies.
Future research directions should focus on validating these findings in patient-derived xenograft models and establishing the in vivo efficacy and safety profile of this compound. The development of predictive biomarkers based on pathway activation status will be essential for identifying patient subgroups most likely to benefit from this targeted approach. Additionally, exploration of this compound in combination with emerging therapeutic modalities, including immunotherapy and molecularly targeted agents, may unlock further synergistic potential. With continued investigation, this compound and related pathway inhibitors hold significant promise for improving outcomes in ESCC patients facing the challenge of radioresistance.
The table below summarizes the quantitative solubility data for FH535 from various technical sources:
| Source | Solubility in DMSO | Solubility in Water | Solubility in Ethanol | Notes |
|---|---|---|---|---|
| Selleckchem [1] | 72 mg/mL (199.33 mM) | Insoluble | Insoluble | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. |
| MedChemExpress (MCE) [2] | 33.33 mg/mL (92.28 mM) | - | - | Hygroscopic DMSO impacts solubility; use newly opened DMSO. |
| Abcam [3] | Up to 75 mM | - | - | Information is provided as a molar concentration. |
| ApexBT [4] | >10 mM | Insoluble | ≥5.87 mg/mL (with gentle warming) | For higher concentration, warm tube at 37°C and/or use an ultrasonic bath. |
| Astor Scientific [5] | Up to 25 mg/mL | - | - | - |
The general consensus is that DMSO is the optimal solvent for preparing this compound stock solutions [1] [4] [5]. Solutions in DMSO are reported to be stable for up to two months when stored at -20°C [5].
Q1: What is the recommended protocol for preparing a 10 mM this compound stock solution in DMSO?
You can follow this general protocol, which synthesizes information from multiple supplier recommendations [1] [4] [5]:
Q2: My this compound solution is precipitating out of solution. What should I do?
Precipitation can occur for a few reasons. Here is a troubleshooting workflow:
Q3: How do I prepare a working suspension for in vivo studies from the DMSO stock?
For animal experiments, the DMSO stock solution must be further diluted into a biocompatible suspension. One supplier provides a specific method [1]:
| Cancer Cell Type / Model | Experimental Context | Effect on Cancer Cells | Effect on Normal Cells | Key Findings |
|---|---|---|---|---|
| Various Carcinomas (Colon, Liver, Pancreatic, Lung, Breast) [1] [2] [3] | In vitro proliferation assays (e.g., ³H-thymidine incorporation, CCK-8) | IC~50~ ~20-30 µM after 48-72 hrs [1] [3] | Reduced or no anti-proliferative effect on normal fibroblasts and intestinal epithelial cells (IEC6) [2] [3] | Selective anti-proliferation in cancer cells with high or active Wnt/β-catenin pathway [2] [3]. |
| Liver Cancer Stem Cells (LCSC) & HCC Cell Lines (Huh7, Hep3B, PLC) [3] | In vitro ³H-thymidine incorporation assay | Dose-dependent inhibition (up to ~80% inhibition at 30 µM) [3] | Information not available for normal hepatocytes | Targets both hepatocellular carcinoma cells and liver cancer stem cells [3]. |
| Colon Cancer Cell Lines (HT29, SW480) [1] | In vitro cell viability (CCK-8) and colony formation assays | IC~50~: ~17.5 µM (HT29) and ~22.5 µM (SW480) at 48 hrs [1] | Information not specifically available | Inhibits proliferation and colony-forming ability [1]. |
| Esophageal Cancer Cell Line (KYSE-150R) [4] | In vitro colony forming assay (radiosensitivity) | Dose-dependent reduction in survival fraction with this compound + radiation [4] | Information not specifically available | Increases radiosensitivity of radioresistant cells [4]. |
| Primary Bronchial Fibroblasts (Healthy vs. Asthmatic) [5] | Cell proliferation assessment | Not Applicable | Inhibited proliferation and senescence markers in healthy fibroblasts [5] | Healthy cells require Wnt signaling for proliferative stress response; this compound inhibits this [5]. |
To ensure your experiments are reproducible, here are the core methodologies from the cited literature.
These are fundamental for assessing this compound's cytotoxicity.
To confirm this compound is acting on its intended target.
The following diagram illustrates the molecular mechanism of this compound and a generalized workflow for testing its effects in an experimental setting, integrating the protocols described above.
Q1: Why do I see no cytotoxic effect of this compound on my cancer cell line?
Q2: The solvent control (DMSO) is affecting my cell viability. How can I mitigate this?
Q3: How can I confirm that this compound is effectively inhibiting the Wnt pathway in my experiment?
Q4: Does this compound have effects beyond inhibiting the Wnt pathway?
| Cell Line | Cancer Type | IC₅₀ / Cytotoxic Concentration | Experimental Context |
|---|---|---|---|
| HT29 | Colorectal Cancer | ~17.5 µM [1] | 48-hour cell viability assay (CCK-8) [1] |
| SW480 | Colorectal Cancer | ~22.5 µM [1] | 48-hour cell viability assay (CCK-8) [1] |
| CCLP-1 | Biliary Tract Cancer (BTC) | ~20 µM (approx. 60% viability reduction) [2] | 72-hour resazurin viability assay [2] |
| Other BTC lines (CCSW-1, BDC, etc.) | Biliary Tract Cancer (BTC) | Varies by cell line (10-50 µM reduces viability) [2] | 72-hour resazurin viability assay [2] |
The following methodology is based on the cell viability assays used in the cited studies to determine the cytotoxic effects of FH535 [1] [2].
This compound is a small molecule inhibitor known for its dual activity. It inhibits both the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs) [1] [2]. Its primary anticancer effect is attributed to its disruption of the β-catenin/TCF complex in the nucleus, which suppresses the transcription of Wnt target genes. The following diagram illustrates this mechanism and a typical workflow for testing it in vitro.
| Aspect | Specification |
|---|---|
| Physical Form | Solid, light yellow to yellow [1] [2] |
| Purity & Quality | ≥99% (HPLC) [1] |
| Short-Term Storage | +2°C to +8°C [1] |
| Long-Term Storage | Freeze acceptable; protect from light [1] |
| Reconstitution Solvent | DMSO [1] [2] |
| Solubility in DMSO | 100 mg/mL [1] or 92.28 mM [2] |
| Reconstituted Stock Stability | -20°C for 3 months [1] or 6 months [2] |
| Shipping Conditions | Ambient temperature [1] |
Troubleshooting Common Issues
The following table summarizes key in vitro findings from the literature to guide your experimental design.
| Cell Line / Model | Experimental Finding | Effective FH535 Concentration | Key Outcome / Mechanism |
|---|---|---|---|
| Pancreatic Cancer (PANC-1, BxPC-3) [3] | Inhibits metastasis & growth | 20 - 40 µM | ↓ Cell migration, invasion, growth; ↑ E-cadherin |
| Radioresistant Esophageal Cancer (KYSE-150R) [4] | Reverses radioresistance & EMT | 20 µM | ↓ Nuclear β-catenin; reverses EMT; impairs DNA repair |
| Osteosarcoma (143b, U2OS, etc.) [5] | Cytotoxic, inhibits Wnt signaling | Varies by assay | ↓ PAR-modification of Axin2; suggests Tankyrase inhibition |
| Neuronal (OGD/R-triggered HT22) [2] | Inhibits Wnt/β-catenin pathway | 2.5 µM | ↓ β-catenin & cyclin D1 expression |
The methodology for investigating this compound can be summarized in the following workflow, which is commonly used across the studies:
Detailed Protocol: Inhibiting Wnt/β-catenin Signaling [3] [4]
Cell Culture and Seeding:
This compound Treatment:
Downstream Analysis (Key Assays):
This compound is a dual-pathway inhibitor, primarily targeting the Wnt/β-catenin signaling pathway and the PPARγ/δ pathways [1] [2]. The diagram below illustrates its role in inhibiting Wnt/β-catenin signaling, a key mechanism explored in the cited studies.
To systematically investigate the off-target landscape of a small molecule like FH535, the following proven methodologies are commonly employed. The table below summarizes the core techniques.
| Method | Primary Purpose | Key Insights Provided | Considerations |
|---|---|---|---|
| Chemoproteomics [1] | Proteome-wide target identification | Identifies proteins that physically interact with or bind the inhibitor; reveals polypharmacology. | Requires chemical modification of the inhibitor to create probes (e.g., bead-conjugates). |
| Quantitative Mass Spectrometry-Based Proteomics [2] | Global analysis of protein expression changes | Quantifies alterations in the entire proteome upon treatment; reveals downstream signaling pathway effects. | Provides snapshot of protein levels; does not distinguish direct from indirect interactions. |
| Biochemical Assays [1] | Functional validation of target engagement | Confirms binding and measures the potency (IC50) against suspected off-targets. | Typically hypothesis-driven, used after initial screening to validate specific interactions. |
The following workflow, adapted from a study on PARP inhibitors, provides a detailed protocol for identifying off-target effects using quantitative proteomics [2].
1. Cell Treatment and Lysis - Cell Line: Use a relevant cancer cell line (e.g., a BRCA1-mutated ovarian cancer line like COV362 for PARPi studies). - Treatment: Treat cells with your compound (e.g., this compound) and a vehicle control (DMSO). A typical treatment uses an 8-hour exposure in serum-free medium. - Lysis: Wash cells with ice-cold PBS and lyse them using a denaturing urea buffer (e.g., 8 M urea, 50 mM Tris pH 8.0) supplemented with protease inhibitors. Clear the lysate by centrifugation.
2. Protein Digestion and TMT Labeling - Protein Quantification: Determine protein concentration using a BCA assay. - Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). - Digestion: First, digest with Lys-C (enzyme-to-substrate ratio 1:50) for 1 hour. Then, dilute the sample and digest with trypsin (enzyme-to-substrate ratio 1:50) overnight. - Peptide Desalting: Desalt the resulting peptides using C18 SepPak cartridges. - Isobaric Labeling: Label peptides from different conditions (e.g., control vs. treated) with different TMT tags. Combine the labeled samples into a single plex.
3. LC-MS/MS Analysis and Data Processing - Mass Spectrometry: Analyze the multiplexed sample by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). - Data Analysis: Use bioinformatics software to identify and quantify proteins. Statistically significant changes in protein abundance between treated and control samples indicate off-target effects. - Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (using tools like DAVID, Enrichr, or GSEA) on the differentially expressed proteins to identify affected biological processes (e.g., endoplasmic reticulum and Golgi apparatus stress) [2].
The following diagram outlines the core workflow for a proteomics-driven investigation of off-target effects.
| Cancer Type / Model | Treatment Duration (In Vitro) | Effective Concentration (In Vitro) | Treatment Duration (In Vivo) | Dosing Regimen (In Vivo) | Key Outcomes & Observations |
|---|---|---|---|---|---|
| Colon Cancer [1] | 24-72 hours (cell viability); 24 hours (stemness markers) | IC50: ~20-30 µM (HT29, SW480 cells) | 14 days | 15 mg/kg, intraperitoneal injection, every 2 days | Inhibited proliferation, migration, invasion; reduced cancer stem cell markers (CD24, CD44, CD133). |
| Pancreatic Cancer [2] | 24 hours (stemness markers) | Not specified | 14 days | 15 mg/kg, intraperitoneal injection, every 2 days | Repressed tumor growth, impaired cancer stem cell stemness (reduced CD24, CD44), and inhibited angiogenesis. |
| Liver Cancer & Cancer Stem Cells (LCSCs) [3] | 24-48 hours (proliferation assay) | IC50: ~10-25 µM (Huh7, Hep3B, PLC, LCSCs) | Not tested in this study | Not applicable | Inhibited proliferation of HCC cells and Liver Cancer Stem Cells (LCSCs); reduced Cyclin D1 and Survivin. |
Here are detailed methodologies from the cited studies that you can adapt to determine the optimal treatment duration for your specific research model.
This protocol helps establish a baseline effective concentration and time-dependent response.
This flow cytometry-based protocol determines the minimal time required to effectively target the therapy-resistant CSC subpopulation.
This in vivo protocol provides a starting point for assessing efficacy and treatment duration in a live model.
To achieve an optimal treatment duration, it is crucial to link the timing of your interventions to the molecular and cellular events triggered by this compound. The diagram below illustrates this logical workflow and the key mechanisms of action of this compound.
Q: What is a critical consideration when interpreting results with this compound?
Q: My in vitro results are promising, but how do I translate this to an in vivo duration?
Q: How can I confirm that this compound is effectively hitting its intended target in my experiment?
This table summarizes key findings from various studies to help researchers set baseline expectations for FH535 activity.
| Cell Line / Model | Experimental Context | Key Findings on Apoptosis & Related Effects | Citation |
|---|---|---|---|
| Huh7 & PLC/PRF/5 (Liver cancer) | Apoptosis assay via Annexin V/PI staining after 48h treatment. | Confirmed induction of apoptosis detectable by flow cytometry. | [1] |
| HCT116 & HT29 (Colorectal cancer) | Cell viability and apoptosis assays. | Induced cytotoxicity in a dose- and time-dependent manner. | [2] |
| HT29 & SW480 (Colon cancer) | In vitro and in vivo (xenograft) studies. | Inhibited proliferation, induced cell cycle arrest, and downregulated survivin (anti-apoptotic protein). Inhibited xenograft growth in vivo. | [3] |
| THH (Transformed human hepatocytes) | Mono-therapy vs. combination with Akt inhibitor AZD5363. | This compound alone induced apoptosis (cleaved caspase-3/PARP). Combination treatment switched cell death modality to lethal autophagy. | [4] |
| SKOV3 & A2780 (Ovarian cancer) | Study on Shikonin mechanism, using this compound as a tool. | Validated that inhibition of the β-catenin pathway via this compound reduces M2 macrophage polarization, an indirect anti-tumor effect. | [5] |
This is a standard protocol for detecting this compound-induced apoptosis using Annexin V and Propidium Iodide (PI), as described in the search results [1].
Here are some common challenges and solutions for optimizing your this compound apoptosis assay.
| Problem | Potential Cause | Solution & Optimization Tips |
|---|---|---|
| High background cell death in controls | DMSO toxicity; harsh handling during harvest. | Keep final DMSO concentration low (e.g., ≤0.1% v/v) [3]. Use gentle cell dissociation buffers. |
| Weak or no apoptotic signal | Incorrect this compound dose/duration; inefficient staining. | Perform a dose-response (e.g., 1-100 µM) and time-course (24-72h) experiment. Use a fresh batch of Annexin V and confirm activity. Include a staurosporine-treated positive control. |
| Discordant results between assays | This compound may induce non-apoptotic death (e.g., autophagy) [4] or assays target different death stages. | Use multiple, methodologically unrelated assays to quantify cell death [6] [7]. Correlate Annexin V/PI with caspase-3/7 activity assays [8]. |
| Unexpected results in downstream signaling | Off-target effects; complex pathway crosstalk. | This compound also inhibits PPARs [3]. Use complementary methods (e.g., western blot for β-catenin, survivin) to confirm on-target effect [3]. |
| Low viability for flow cytometry | Overwhelming cell death from treatment. | Reduce this compound concentration or treatment time. Increase the number of cells plated to account for loss. |
To better understand the mechanistic background and experimental steps, the following diagrams illustrate the Wnt/β-catenin pathway targeted by this compound and the key stages of the apoptosis assay.
The table below summarizes the primary mechanisms, cancer types studied, and key experimental findings for this compound based on current literature.
| Cancer Type | Primary Mechanism of Action | Key Experimental Findings | Reported Resistance-Associated Factors |
|---|
| Esophageal Cancer [1] [2] | Inhibits Wnt/β-catenin signaling; reverses EMT. | - Increased radiosensitivity (survival fraction significantly decreased).
Here are answers to common technical and experimental questions about this compound.
Q1: What is the core mechanism of this compound? A1: this compound is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway (canonical Wnt pathway) [6] [4]. It inhibits the pathway's transcriptional activity, leading to the downregulation of target genes like Cyclin D1 that are involved in cell proliferation, survival, and metastasis [5]. In some cancers, like esophageal, it has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a process linked to therapy resistance [1] [2].
Q2: My experiment shows this compound is ineffective on my pancreatic cancer cell line. What could be the reason? A2: Resistance or low efficacy can be complex. Here are factors to investigate:
Q3: How can I demonstrate that this compound successfully inhibits the Wnt pathway in my experiment? A3: You can use a combination of the following assays:
Here are standardized protocols for key experiments cited in the research.
Protocol 1: Assessing Radiosensitization using a Clonogenic Assay [1] [2] This protocol is used to determine if this compound increases the sensitivity of cancer cells to radiation.
Protocol 2: Monitoring EMT Reversal via Western Blotting and Immunofluorescence [1] [2] This protocol checks for phenotypic changes associated with increased sensitivity.
Protocol 3: Evaluating Anti-metastatic Effects using a Transwell Invasion Assay [4]
The following diagrams illustrate the molecular pathway targeted by this compound and a suggested workflow for investigating resistance.
Diagram: this compound inhibits the Wnt/β-catenin pathway by disrupting the critical interaction between β-catenin and TCF/LEF transcription factors in the nucleus, preventing the expression of pro-tumorigenic genes [4] [5].
Diagram: A systematic workflow for troubleshooting and investigating potential mechanisms of resistance to this compound in cancer cell models.
It is important to note that while the provided search results extensively document the efficacy of this compound, they do not explicitly describe specific molecular resistance mechanisms that cancer cells develop against it. Therefore, the investigation of this compound resistance remains an active and open area of research.
Based on the established mechanisms of action and known resistance pathways in oncology, the following are potential and highly plausible avenues for resistance to this compound that your research could explore:
FH535 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Its efficacy has been demonstrated in several xenograft models [1] [2] [3].
The following diagram illustrates the canonical Wnt/β-catenin pathway and the points where this compound acts to inhibit signaling.
Here are answers to common questions and solutions to specific issues you might encounter during your experiments.
| Question | Issue & Potential Causes | Recommended Solution |
|---|---|---|
| What is a proven formulation for in vivo delivery? | Issue: Poor solubility of this compound. Causes: Use of inappropriate solvents that are toxic or ineffective for systemic administration. | Use a 1:1 mixture of DMSO and RPMI-1640 culture medium [3]. Pre-dissolve this compound in a small volume of DMSO first, then dilute with RPMI-1640 to the final concentration. |
| What is a standard dosing regimen for a mouse xenograft model? | Issue: Determining an effective yet non-toxic dose. Causes: Dosing that is too low may be ineffective; too high may cause toxicity. | A dose of 15 mg/kg, administered via intraperitoneal (IP) injection every two days for two weeks, has been used effectively [1] [3]. |
| How do I confirm that this compound is hitting its target in vivo? | Issue: Lack of biomarker confirmation. Causes: Inability to verify pathway inhibition, leading to inconclusive results. | Analyze tumor lysates via Western Blot or RT-qPCR to show downregulation of target genes like Cyclin D1 and Survivin [2] [3]. Immunohistochemistry can also show reduced Ki-67 (proliferation) and CD31 (angiogenesis) [1] [3]. |
| This compound shows efficacy in vitro but not in my mouse model. Why? | Issue: Poor in vivo efficacy despite in vitro success. Causes: Rapid clearance, insufficient drug exposure at tumor site, or issues with tumor model/staging. | Ensure treatment starts when xenografts are small (e.g., 100-200 mm³) [3]. Confirm formulation and dosing route. Consider testing in multiple cell line-derived xenograft (CDX) models to rule out model-specific resistance. |
To assist in your experimental design and data analysis, here are summarized protocols and key quantitative findings from the literature.
This is a consolidated methodology based on the common procedures described across studies [1] [3].
The table below summarizes the anti-tumor effects of this compound observed in various animal models.
| Cancer Type | Model System | Key Efficacy Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer | Mouse Xenograft | Repressed tumor xenograft growth; reduced microvessel density; downregulated CD24/CD44 (CSC markers) [1]. | [1] |
| Colon Cancer | HT-29 Mouse Xenograft | Inhibited xenograft growth; reduced tumor weight and Ki-67 proliferation index [3]. | [3] |
| Liver Cancer | In vitro LCSC & HCC lines | Inhibited proliferation of Liver Cancer Stem Cells (LCSC) and HCC cell lines; reduced expression of Cyclin D1 and Survivin [2]. | [2] |
| Feature | FH535 | IWP-2 |
|---|---|---|
| Primary Molecular Target | β-catenin/TCF transcription complex; also a dual inhibitor of PPAR [1] [2] [3] | Porcupine (Porcn), a membrane-bound O-acyltransferase [4] [5] [6] |
| Mechanism of Action | Inhibits Wnt signaling in the nucleus by disrupting the β-catenin/TCF/LEF interaction; also functions as a mitochondrial proton uncoupler [7] [1] [6] | Blocks the palmitoleation and subsequent secretion of Wnt ligands from the cell, preventing pathway initiation [4] [5] [6] |
| Stage of Pathway Inhibited | Downstream (Nuclear transcription) [1] [6] | Upstream (Ligand secretion) [4] [6] |
| Key Experimental Findings | Inhibits cancer cell proliferation, motility, and tumor growth in liver, colon, and pancreatic cancers [1] [2] [3]. Reduces expression of stem cell markers (CD24, CD44) and angiogenesis [3]. Inhibits HPV16 pseudovirus infection [4]. | Inhibits HPV16 pseudovirus infection [4]. Potentiates β-catenin degradation [7]. Used to study Wnt ligand-driven processes in airway sensitization [6]. |
| Reported Concentrations (In Vitro) | Varies by cell line; examples include ~50 µM (HPV study) [4], 20-40 µM (colon cancer) [2], 15 mg/kg in vivo (pancreatic cancer) [3]. | 0.5 µM (HPV study) [4], 1 µM (airway study) [6]. |
The following diagrams and descriptions outline how these inhibitors function within the Wnt pathway and how they are applied in experimental settings.
The methodologies below are commonly used to evaluate the efficacy of Wnt inhibitors like this compound and IWP-2.
1. Luciferase Reporter Assay (e.g., TOPFlash/FOPFlash)
2. Protein Expression Analysis via Western Blot
3. Functional Cellular Assays
| Feature | FH535 | Niclosamide |
|---|---|---|
| Primary Molecular Target | Wnt/β-catenin pathway inhibitor [1] | Wnt/β-catenin pathway inhibitor; induces degradation of the LRP6 co-receptor [2] |
| Key Mechanistic Actions | Inhibits Wnt/β-catenin signaling; disrupts autophagic flux; alters metabolic homeostasis in immune cells [1] [3] | Suppresses Wnt/β-catenin signaling by downregulating LRP6; induces mitochondrial uncoupling [2] [4] |
| Experimental Evidence (In Vitro) | Reduces HCC cell proliferation (Huh7, Hep3B, PLC); disrupts metabolic profile and suppressor function of regulatory T cells (Tregs) [1] [3] | Inhibits growth and induces apoptosis in prostate (PC-3, DU145) and breast (MDA-MB-231, T-47D) cancer cells (IC₅₀ < 1 µM) [2] |
| Experimental Evidence (In Vivo) | Inhibits HCC tumor progression in a mouse xenograft model (15 mg/kg/day) [1] | In combination with statins, synergistically inhibits colorectal cancer metastasis in vivo [5] |
| Other Therapeutic Effects | Immunomodulatory effects on Tregs [3] | Anti-helminthic; shows anti-obesity effects in mice; effective antibacterial agent against Staphylococcus aureus [4] [6] |
To aid in the interpretation of the comparative data, here is a summary of key experimental methodologies and findings from the literature.
| Compound | Cell Lines / Model Used | Protocol / Treatment Details | Key Outcome Measures |
|---|
| This compound | In vitro: Huh7, Hep3B, PLC (HCC cells) [1] | Treated with this compound; derivative this compound-N also tested [1] | - Protein expression (Western Blot)
The following diagram synthesizes the mechanisms of action for both compounds, particularly their relationship to the Wnt/β-catenin pathway, which is a common target.
FH535 is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in many cancers but is less critical in normal adult cells, providing a basis for selective toxicity [1] [2] [3].
The diagram below illustrates how this compound inhibits this pathway and its downstream effects on cancer cells.
Evidence for selective toxicity includes:
The table below summarizes key experimental findings from pre-clinical studies across various cancer types.
Table 1: Efficacy of this compound in Pre-clinical Cancer Models
| Cancer Type | Experimental Model | Key Efficacy Findings & Metrics | Reference |
|---|
| Colon Cancer | HT29 & SW480 cell lines; mouse xenografts | In Vitro: Inhibited proliferation (IC~50~ ~20-25 µM), induced cell cycle arrest, suppressed migration/invasion, reduced stem cell markers (CD24, CD44, CD133). In Vivo: Inhibited xenograft growth. | [1] | | Pancreatic Cancer | Multiple cell lines; mouse xenografts | In Vitro: Downregulated CSC markers (CD24, CD44), inhibited secretion of pro-angiogenic cytokines (VEGF, IL-6, IL-8). In Vivo: Repressed xenograft growth and angiogenesis. | [3] | | Osteosarcoma (OS) | 143b, U2OS, SaOS-2, HOS, K7M2 cell lines; primary HOBs | In Vitro: Cytotoxic to all OS lines, including doxorubicin-resistant 143b-DxR. Well tolerated by normal HOBs. Inhibited Wnt signaling and tankyrase activity. | [4] | | Biliary Tract Cancer (BTC) | 9 different BTC cell lines | In Vitro: Showed high cytotoxicity (viability reduction: this compound > DMAT > TBB > myricetin > quercetin). Induced apoptosis. | [5] |
To ensure reproducibility, here are the methodologies for key assays used in the cited studies.
Table 2: Key Experimental Protocols from Cited Research
| Assay Type | Protocol Summary | Key Reagents & Equipment | Reference |
|---|---|---|---|
| Cell Viability (Proliferation) | Cells seeded in 96-well plates, treated with this compound/DMSO for 24-72 hrs. Viability measured using Cell Counting Kit-8 (CCK-8) or MTS assay, measuring absorbance at 450/490 nm. IC~50~ calculated from inhibition rates. | Cell Counting Kit-8 (Dojindo), MTS reagent (ProMega), microplate reader. | [1] [4] |
| Colony Formation (Clonogenicity) | Cells seeded at low density (500-1000 cells/well), treated with this compound for 72 hrs, then cultured in drug-free media for 7-12 days. Colonies fixed, stained with crystal violet, and counted. | Crystal violet (0.1%), 4% PFA for fixation. | [1] [4] |
| Migration & Invasion | Wound Healing: Confluent cell monolayer scratched, wound closure photographed and measured over 24 hrs. Transwell Invasion: Cells seeded in Matrigel-coated upper chamber. Invaded cells on lower membrane fixed/stained after 36 hrs and counted. | Matrigel (BD Biosciences), crystal violet, Transwell chamber (Corning). | [1] | | Flow Cytometry (Cell Cycle & Stemness) | Cell Cycle: Serum-starved cells treated, then stained with propidium iodide (PI) and analyzed. Stemness Markers: Cells incubated with fluorescent anti-CD24/CD44 antibodies after this compound treatment and analyzed. | Propidium iodide, anti-CD24 (PE-conjugated), anti-CD44 (FITC-conjugated), flow cytometer (e.g., BD FACSCalibur). | [1] | | Western Blotting (Protein Analysis) | Cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight. Detection via HRP-conjugated secondary antibodies and chemiluminescence. | Primary antibodies: β-catenin, Cyclin D1, Survivin, Snail, Vimentin, Axin2, PARP1 (from Cell Signaling Tech, Avivasysbio). | [1] [4] | | In Vivo Xenograft Studies | Cancer cells injected subcutaneously into immunodeficient mice. Treatment (e.g., 15 mg/kg this compound i.p.) begins when tumors reach 100-200 mm³. Tumor volume measured regularly. | BALB/c nude mice, this compound dissolved in DMSO/RPMI 1640 mixture. | [1] [3] |
This compound is currently a pre-clinical research compound and has not yet entered clinical trials in humans [1] [4] [3]. The standard drug development pathway includes Discovery, Preclinical Research, Clinical Research (Phases I-IV), FDA Review, and Post-Market Safety Monitoring [6].
For researchers considering this compound:
The following table consolidates key experimental data on FH535's anti-cancer effects from various studies.
| Cancer Type | Experimental Model | Key Findings | Proposed Molecular Mechanism | Citation |
|---|---|---|---|---|
| Pancreatic Cancer | In vivo xenograft models | Repressed tumor growth; reduced expression of CSC markers (CD24, CD44); inhibited angiogenesis. | Downregulation of β-catenin/TCF transcriptional activity; inhibition of pro-angiogenic cytokines (VEGF, IL-6, IL-8). [1] | |
| Colon Cancer | In vitro (HT29, SW480 cells); In vivo xenograft models | Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced CSC markers (CD24, CD44, CD133). | Downregulation of Wnt/β-catenin target genes (cyclin D1, survivin); suppression of EMT markers (Snail, vimentin, MMP-7, MMP-9). [2] | |
| Hepatocellular Carcinoma (HCC) | In vitro (HepG2 cells) | Inhibited cell proliferation. | Downregulation of β-catenin protein and its downstream target, iNOS; reduced NO production. [3] | |
| Immunomodulation (Treg Cells) | Primary human regulatory T cells (Tregs) | Disrupted Treg suppressor function; induced bioenergetic dysregulation. | Inhibition of autophagy; altered metabolic homeostasis (reduced fatty acid oxidation and glycolysis). [4] |
To help you evaluate and potentially replicate these findings, here are the methodologies from key studies:
Cell Viability/Proliferation (MTS/MTS Assay):
Migration and Invasion Assays:
Analysis of Cancer Stem Cell (CSC) Markers:
In Vivo Xenograft Models:
The following diagram illustrates how this compound disrupts the canonical Wnt signaling pathway, which is its primary documented mechanism.
While direct data on this compound combination therapy is limited in this search, the existing evidence strongly supports its potential in this area:
To move forward, I suggest you:
The following table summarizes the experimental findings on FH535 from published pre-clinical studies.
| Cancer Type | Experimental Model | Key Findings on β-catenin Downregulation & Anti-Cancer Effects | Reference |
|---|---|---|---|
| Pancreatic Cancer | In vitro & in vivo xenograft models | Repressed tumor growth; downregulated CSC markers (CD24, CD44); inhibited pro-angiogenic cytokines (VEGF, IL-6, IL-8). | [1] |
| Colon Cancer | HT29 & SW480 cell lines; in vivo xenograft models | Inhibited cell proliferation, migration, and invasion; induced cell cycle arrest; downregulated stemness markers (CD24, CD44, CD133) and target genes (Cyclin D1, Survivin). | [2] |
| Hepatocellular Carcinoma (HCC) | HepG2 cell line | Inhibited cell proliferation; reduced β-catenin protein expression; downregulated mRNA of iNOS (a Wnt target gene) and reduced Nitric Oxide production. | [3] |
The credibility of the data above is supported by standardized experimental methods. Here is a summary of the core protocols used in these studies.
| Experimental Goal | Commonly Used Protocol | Key Details from Studies | | :--- | :--- | :--- | | Assessing Cell Viability & Proliferation | MTS/Trypan Blue Exclusion Assay | Cells seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 0-100 μM) for 24-72 hours. Viability measured via colorimetric MTS assay [2] [3]. | | Evaluating Effects on Cancer Stem Cells (CSCs) | Flow Cytometry | Cells treated with this compound, then stained with fluorescently labeled antibodies against CSC surface markers (e.g., CD24, CD44) and analyzed by flow cytometer [1] [2]. | | Measuring Gene & Protein Expression | Western Blot & RT-qPCR | • Western Blot: Treated cells lysed, proteins separated by SDS-PAGE, and transferred to a membrane. Blots probed with primary antibodies against β-catenin, Cyclin D1, etc., and HRP-conjugated secondary antibodies for detection [2] [3]. • RT-qPCR: Total RNA extracted, reverse transcribed to cDNA, and amplified with gene-specific primers (e.g., for iNOS, Cyclin D1) using SYBR Green on a real-time PCR system [2] [3]. | | Investigating Migration & Invasion | Transwell & Wound Healing Assay | • Transwell Invasion: Cells placed in Matrigel-coated upper chamber; this compound in medium. Cells migrating to lower chamber counted after incubation [2]. • Wound Healing: A scratch made in a confluent cell monolayer; wound closure measured after this compound treatment [2]. | | Confirming In Vivo Efficacy | Mouse Xenograft Model | Human cancer cells injected subcutaneously into immunodeficient mice. Once tumors established, mice treated with this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control. Tumor volume measured regularly [1] [2]. |
To better understand how this compound works, it helps to see its role in the broader context of the Wnt/β-catenin signaling pathway. The diagram below illustrates this pathway and highlights this compound's point of inhibition.
As the diagram shows, when the Wnt pathway is abnormally active, β-catenin accumulates in the cell and travels to the nucleus. There, it binds to TCF/LEF transcription factors to drive the expression of pro-cancer genes [4] [5]. This compound works by directly disrupting the critical interaction between β-catenin and TCF inside the nucleus, thereby suppressing the transcription of downstream oncogenes like c-MYC and Cyclin D1 [1] [6] [2].
This compound is a small molecule inhibitor recognized for its unique dual targeting capability against both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ. This dual activity positions this compound as a valuable research tool for investigating the complex crosstalk between these critical cellular regulatory systems in various disease states, particularly in cancer and neurological disorders. While both pathways represent distinct signaling mechanisms, they converge on shared cellular processes including metabolism, differentiation, and proliferation, making their simultaneous inhibition a promising therapeutic strategy. The compound's ability to modulate these pathways has been demonstrated across multiple experimental models, from in vitro cell cultures to in vivo xenograft studies, revealing consistent patterns in its mechanistic actions and therapeutic potential.
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays crucial roles in embryonic development, tissue homeostasis, and stem cell maintenance. Under physiological conditions, this pathway is tightly regulated, but its aberrant activation has been strongly implicated in various cancers, neurodegenerative diseases, and other pathological conditions. Similarly, PPAR signaling regulates essential metabolic processes, inflammation, and cell differentiation, with PPARγ agonists showing promise in metabolic disorders. This compound's capacity to simultaneously target both pathways provides researchers with a unique pharmacological tool to dissect the complex interactions between these systems and evaluate their collective contribution to disease pathogenesis.
This compound exerts its effects on the canonical Wnt signaling pathway primarily through disruption of the β-catenin/TCF/LEF transcriptional complex in the nucleus. The Wnt/β-catenin pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target genes. This compound directly interferes with this final step by blocking β-catenin-mediated transcription, thereby suppressing the expression of downstream target genes such as cyclin D1, survivin, and c-myc that are critical for cell proliferation, survival, and metastasis [1] [2]. This mechanism is particularly valuable in cancers with constitutively active Wnt signaling resulting from mutations in pathway components such as APC or β-catenin itself.
Multiple studies have consistently demonstrated that this compound effectively suppresses Wnt/β-catenin signaling across various cancer models. In hepatocellular carcinoma, this compound inhibited β-catenin responsive reporter genes in multiple HCC cell lines (Huh7, Hep3B, PLC) and liver cancer stem cells, reducing proliferation and decreasing S-phase cell population [2]. Similarly, in colon cancer models, this compound treatment resulted in dose-dependent inhibition of Wnt target genes and impaired cancer cell motility by downregulating matrix metalloproteinases (MMP-7, MMP-9) and epithelial-mesenchymal transition (EMT) markers including Snail and vimentin [1]. The compound also reversed radiation resistance in esophageal cancer by inhibiting nuclear β-catenin accumulation and EMT phenotypes [3].
This compound functions as a dual PPARγ and PPARδ antagonist, blocking the transcriptional activity of these nuclear receptors. PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, while PPARδ influences fatty acid oxidation and energy homeostasis. In the context of Alzheimer's disease research, this compound administered at 15 μM was shown to exacerbate Aβ-induced toxicity in hippocampal pyramidal neurons when co-applied with amyloid beta, worsening electrophysiological alterations and reducing cell viability [4]. This suggests that PPARγ inhibition may have detrimental effects in neurological contexts where PPARγ activation is protective.
The interplay between Wnt and PPAR signaling represents a significant area of biological complexity. Research indicates that PPARγ activation can antagonize Wnt signaling through expression of Wnt inhibitors and direct interaction with β-catenin [5]. This reciprocal regulation suggests that this compound's dual inhibitory activity may produce synergistic effects in certain pathological contexts, particularly in cancers where both pathways contribute to proliferation and survival. However, the compound's net effect appears to be context-dependent, with Wnt pathway inhibition typically dominating the observed phenotypic outcomes in cancer models.
Table 1: Comparative Activity Profiles of this compound's Primary Mechanisms
| Feature | Wnt/β-catenin Inhibition | PPAR Antagonism |
|---|---|---|
| Primary molecular target | β-catenin/TCF/LEF transcription complex | PPARγ and PPARδ nuclear receptors |
| Key downstream effects | Downregulation of cyclin D1, survivin, c-myc; Reduced cell proliferation and EMT | Blockade of PPAR-mediated transcription; Potential exacerbation of neuronal toxicity |
| Demonstrated efficacy concentrations | 10-30 μM in most cancer cell lines [1] [3] | 15 μM in neuronal models [4] |
| Therapeutic implications | Anticancer effects across multiple tumor types | Context-dependent beneficial or adverse effects |
This compound has demonstrated broad-spectrum anticancer activity in numerous preclinical models, with efficacy observed against cancers of the liver, colon, pancreas, esophagus, and breast. In hepatocellular carcinoma, this compound treatment resulted in significant proliferation inhibition of liver cancer stem cells (LCSC) and HCC cell lines in a dose-dependent manner, with correlated reduction in S-phase cell population and decreased expression of β-catenin targets cyclin D1 and survivin [2]. The ability to target both differentiated cancer cells and cancer stem cells is particularly valuable, as cancer stem cells are often responsible for tumor recurrence and therapeutic resistance.
In pancreatic cancer models, this compound markedly inhibited Wnt/β-catenin pathway activity as measured by luciferase reporter assays, leading to significant suppression of cancer cell metastasis and growth [6]. The compound impaired wound healing, invasion, and adhesion capabilities of pancreatic cancer cells, suggesting effects on both proliferation and metastatic potential. Similarly, in colon cancer, this compound inhibited proliferation and motility of HT29 and SW480 cell lines, suppressed expression of cancer stem cell markers (CD24, CD44, CD133), and inhibited xenograft tumor growth in nude mice [1]. The observed anti-metastatic effects were associated with downregulation of EMT markers and matrix metalloproteinases, indicating disruption of critical pathways required for invasion and dissemination.
Perhaps notably, this compound has shown potential for overcoming therapeutic resistance in aggressive cancers. In radioresistant esophageal cancer cells (KYSE-150R), this compound treatment increased radiosensitivity and reversed EMT phenotypes by decreasing nuclear β-catenin and increasing E-cadherin expression [3]. This resensitization effect was accompanied by impaired DNA double-strand break repair capacity, suggesting mechanistic involvement in DNA damage response pathways. These findings position this compound as a promising candidate for combination therapy approaches, particularly for treatment-resistant malignancies.
Table 2: Summary of this compound Efficacy Across Cancer Models
| Cancer Type | Experimental Model | Key Findings | Effective Concentration |
|---|---|---|---|
| Hepatocellular Carcinoma | LCSC, Huh7, Hep3B, PLC cell lines | Inhibition of proliferation, reduced cyclin D1/survivin, cell cycle arrest [2] | 10-30 μM |
| Colon Cancer | HT29, SW480 cell lines; xenograft models | Suppressed proliferation, migration, invasion; reduced stem cell markers; inhibited tumor growth [1] | 10-20 μM |
| Pancreatic Cancer | PANC-1, BxPC-3 cell lines | Inhibited metastasis and growth; suppressed Wnt pathway activity [6] | 10-30 μM |
| Esophageal Cancer | KYSE-150R radioresistant cells | Reversed radioresistance and EMT; impaired DNA repair [3] | 20 μM |
| Breast Cancer | Literature review | Potential application in breast cancer TME modulation [7] | Not specified |
Cell viability and proliferation assays are fundamental for evaluating this compound efficacy. The CCK-8 assay is commonly employed, where cells are seeded in 96-well plates (3×10³ cells/well) and treated with this compound across a concentration range (typically 5-30 μM) for 24-72 hours. After adding CCK-8 solution, absorbance is measured at 450nm using a microplate reader [1]. Alternatively, ³H-thymidine incorporation assays can be used specifically to measure DNA synthesis and proliferation rates. For colony formation assessment, cells are seeded at low density (500-1000 cells/well) in 6-well plates, treated with this compound for 72 hours, then maintained in drug-free media for 10-14 days before staining with crystal violet and counting visible colonies [1] [2].
Wnt/β-catenin pathway activity is typically measured using the TOPFlash luciferase reporter assay. Cells are co-transfected with the TOPFlash plasmid (containing TCF/LEF binding sites) and pRL-SV40 control plasmid. After 24-hour this compound treatment, firefly and Renilla luciferase activities are measured using a dual-luciferase reporter system [6] [2]. Results are expressed as relative luciferase activity (firefly/Renilla ratio). For assessment of protein expression changes, western blotting is performed with antibodies against β-catenin, cyclin D1, survivin, and other targets, with β-actin or GAPDH as loading controls [1] [3].
Cell cycle analysis provides insights into this compound's antiproliferative mechanisms. Cells are serum-starved for synchronization, treated with this compound for 24 hours, then fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [1] [2]. For migration and invasion assessment, wound healing assays are performed by creating a denuded zone in a confluent monolayer and monitoring cell migration into the wounded area over 24 hours. More sophisticated Transwell invasion assays utilize Matrigel-coated chambers to quantify invasive capability through a basement membrane model [6] [1].
Cancer stem cell properties can be evaluated by flow cytometric analysis of surface markers including CD24, CD44, and CD133. Cells are harvested after this compound treatment, incubated with fluorescently-labeled antibodies, and analyzed by flow cytometry to determine stem cell marker expression levels [1]. For EMT characterization, both western blotting and immunofluorescence are used to assess changes in epithelial (E-cadherin) and mesenchymal (vimentin, Snail) markers, providing insights into this compound's effects on cellular plasticity and metastatic potential [3].
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points where this compound exerts its inhibitory effects:
This visualization clarifies that this compound primarily targets the nuclear transcriptional complex rather than upstream pathway components, effectively blocking the expression of Wnt target genes regardless of the activation mechanism.
The following diagram outlines a comprehensive experimental approach for assessing this compound activity in cancer models:
This workflow highlights the multidimensional evaluation required to comprehensively characterize this compound's effects, spanning from molecular pathway modulation to functional phenotypic consequences in relevant disease models.
While this compound is described as a dual inhibitor of Wnt/β-catenin signaling and PPAR pathways, researchers should consider its potential off-target effects and the relative contribution of each mechanism to observed phenotypes. The specificity of Wnt pathway inhibition has been demonstrated through reporter assays showing suppression of β-catenin/TCF-mediated transcription [2], but the compound's effects on other signaling pathways cannot be entirely excluded, particularly at higher concentrations. The PPAR antagonism activity, while potentially beneficial in some cancer contexts, may produce undesirable effects in certain experimental systems, such as the exacerbation of Aβ toxicity observed in neuronal models [4].
The dual inhibitory profile presents both advantages and challenges for experimental interpretation. In cases where both Wnt and PPAR signaling contribute to disease pathogenesis, simultaneous inhibition may produce synergistic therapeutic effects. However, distinguishing which pathway inhibition drives specific phenotypic changes requires careful experimental design, including appropriate controls and validation with more specific single-pathway inhibitors. Researchers should implement counter-screening approaches to verify that observed effects are indeed mediated through the intended targets rather than off-pathway activities.
This compound demonstrates concentration-dependent effects across various experimental systems, with most cancer studies reporting efficacy in the 10-30 μM range [1] [3] [2]. However, researchers should note that optimal concentrations may vary depending on cell type, exposure duration, and specific experimental objectives. The compound's solubility in DMSO and stability in culture media should be considered when designing experiments, with appropriate vehicle controls included to account for potential solvent effects.
For researchers specifically interested in isolating Wnt pathway inhibition without PPAR effects, alternative Wnt inhibitors such as XAV939 (which stabilizes Axin through tankyrase inhibition) or ICG-001 (which specifically blocks β-catenin/CBP interaction) may be considered. Conversely, for focused PPAR antagonism, compounds such as GW9662 (PPARγ-specific) provide more selective targeting. The choice between this compound and these alternatives depends on the experimental goals—whether dual pathway inhibition is desirable or single-pathway modulation is preferred.
This compound represents a valuable dual-pathway inhibitor with demonstrated efficacy across multiple cancer models, particularly those driven by aberrant Wnt/β-catenin signaling. Its ability to simultaneously target both Wnt transcriptional activity and PPAR signaling creates a unique pharmacological profile that may be advantageous in complex diseases where these pathways interact. The comprehensive experimental data summarized in this guide provides researchers with a solid foundation for incorporating this compound into their investigative workflows, with clear protocols for assessing its biological effects.
The following table summarizes key findings from FH535 chemosensitization studies. The data primarily comes from in vitro cell line models, and potency (IC50) can vary based on cell type and experimental conditions.
| Cancer Type | Cell Line/Model | Key Efficacy Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Esophageal Cancer | KYSE-150R (radioresistant) | Increased radiosensitivity; reversed Epithelial-Mesenchymal Transition (EMT). | Inhibited Wnt/β-catenin pathway; reduced nuclear β-catenin; impaired DNA double-strand break repair. [1] [2] | |
| Colon Cancer | HT29 & SW480 (in vitro & in vivo) | Inhibited proliferation, migration, invasion; reduced tumor xenograft growth; decreased cancer stem cell markers (CD24, CD44, CD133). | Downregulated Wnt target genes (Cyclin D1, Survivin); suppressed EMT markers (Snail, Vimentin, MMP-7/9). [3] | |
| Gastric Cancer | MKN45 | Inhibited proliferation; induced G0/G1 cell cycle arrest; promoted apoptosis. | Decreased β-catenin and c-Myc protein levels; increased cleaved caspase-3. [4] | |
| Triple-Negative Breast Cancer | MDA-MB-231 & HCC38 | Inhibited growth in 3D culture; suppressed migration and invasion. | Inhibited canonical Wnt signaling; downregulated NEDD9 expression. [5] |
To ensure the reproducibility of chemosensitivity tests, here are the core methodologies commonly used in the cited studies.
1. Cell Viability and Proliferation Assay (CCK-8/MTT)
2. Colony Formation Assay
3. Migration and Invasion Assays
4. Protein Expression Analysis (Western Blotting)
This compound exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway, a key driver of cell proliferation, stemness, and metastasis in many cancers. [6] The following diagrams, created using DOT language, illustrate this mechanism.
1. Normal Wnt/β-catenin Pathway Activation
In the absence of this compound, the Wnt pathway is active, leading to target gene expression that promotes cancer cell survival and proliferation. [6]
2. This compound Inhibition of the Wnt/β-catenin Pathway
This compound inhibits the Wnt pathway by antagonizing the β-catenin/TCF/LEF transcription complex in the nucleus, thereby repressing the expression of pro-tumorigenic genes. [1] [3] [6]
The following table consolidates evidence from multiple preclinical studies demonstrating that FH535 inhibits key processes in the metastatic cascade.
Table 1: Summary of this compound's Antimetastatic Effects
| Cancer Type | Experimental Model | Key Findings on Metastasis & Growth | Proposed Molecular Mechanisms | Citation |
|---|
| Pancreatic Cancer | • In vitro: PANC-1, BxPC-3 cells • In vivo: Xenograft models | • Inhibited cell migration, invasion, and adhesion. • Repressed xenograft tumor growth in vivo. • Inhibited angiogenesis in vitro and in vivo. | • Downregulated WNT/β-catenin pathway activity & target genes. • Reduced secretion of pro-angiogenic cytokines (VEGF, IL-6, IL-8). • Downregulated cancer stem cell markers (CD24, CD44). | [1] [2] | | Colon Cancer | • In vitro: HT29, SW480 cells • In vivo: Xenograft models | • Suppressed cancer cell migration and invasion. • Inhibited xenograft growth in vivo. • Reduced expression of cancer stem cell markers (CD24, CD44, CD133). | • Downregulated β-catenin/TCF signaling. • Decreased levels of metastasis-related proteins (MMP-7, MMP-9, Snail, Vimentin). • Downregulated target genes (Cyclin D1, Survivin). | [3] | | Breast Cancer (Triple-Negative) | • In vitro: MDA-MB-231, HCC38 cells | • Significantly inhibited cell migration and invasion. • Potently inhibited growth in 3D culture models. | • Inhibited the expression of NEDD9, a protein involved in cell migration. • Suggested association with canonical WNT signaling inhibition. | [4] |
The validation of this compound's efficacy relied on standard, robust laboratory techniques. Here are the methodologies for the key experiments cited above.
Table 2: Detailed Experimental Protocols
| Experiment Type | Core Objective | Standard Protocol Summary |
|---|
| Cell Migration (Wound Healing) Assay | To measure the ability of cells to move collectively. | 1. Grow cells to a confluent monolayer in a culture dish. 2. Create a thin, "wounded" gap by scratching the monolayer with a sterile pipette tip. 3. Wash away detached cells and add media containing this compound or a control. 4. Monitor and photograph the wound area at regular intervals (e.g., 0, 8, 24 hours). 5. Quantify migration by measuring the change in the width of the wound over time using image analysis software (e.g., ImageJ). | [1] [4] | | Cell Invasion (Transwell) Assay | To measure the ability of cells to degrade and invade through a matrix. | 1. Use a Transwell chamber with a porous membrane. 2. Coat the membrane with a basement membrane matrix (e.g., Matrigel) to simulate a biological barrier. 3. Seed cells in serum-free media with this compound or control into the upper chamber. 4. Place media with a chemical attractant (e.g., serum) in the lower chamber. 5. After incubation (e.g., 24-36 hours), cells that do not invade are removed from the top. 6. Cells that have invaded through the matrix to the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope. | [3] [1] | | Gene/Protein Expression Analysis (Western Blot, RT-qPCR) | To confirm the effect of this compound on molecular targets. | Western Blot:
RT-qPCR:
This compound is a small molecule inhibitor that primarily targets the WNT/β-catenin signaling pathway [3] [1] [2]. This pathway is crucial in cancer metastasis, and this compound disrupts it at the nuclear level. The following diagram illustrates how this compound exerts its antimetastatic effects through this pathway and the key experimental evidence supporting it.
Corrosive;Irritant